Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQSXNJYTWZIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CSC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in Peptide Synthesis
[1]
Executive Summary: The Aggregation Breaker
In Solid Phase Peptide Synthesis (SPPS), the primary failure mode for "difficult sequences"—typically hydrophobic or aggregation-prone regions—is the formation of inter-chain
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a high-value dipeptide building block designed to overcome this barrier. By introducing a pseudoproline (Ψpro) structure—specifically a 2,2-dimethylthiazolidine ring—into the peptide backbone, it forces a "kink" in the chain. This disruption prevents the alignment of hydrogen bond donors/acceptors necessary for
This guide details the mechanistic basis, strategic implementation, and critical cleavage protocols required to successfully deploy this tool in drug discovery and peptide engineering.
Chemical Architecture & Mechanism[2]
The Pseudoproline Structure
The notation Psi(Me,Me)pro refers to the cyclization of the Cysteine side chain (thiol) and the
-
Chemical Class: 2,2-dimethylthiazolidine-4-carboxylic acid.
-
Role: It acts as a temporary Proline mimic.[1][2] Like Proline, the nitrogen is part of a ring, making it a secondary amine and restricting the
(phi) dihedral angle. -
The "Kink": This restriction induces a preference for the cis-amide bond isomer (or at least destabilizes the trans conformer required for
-sheets). This prevents the growing peptide chains on the resin from "zipping up" into insoluble aggregates.
Why a Dipeptide?
One might ask: Why not use a monomeric Fmoc-Cys(Psi)-OH? The answer lies in steric hindrance. The nitrogen atom in the thiazolidine ring is a sterically hindered secondary amine. Coupling the next amino acid to this nitrogen is kinetically sluggish and prone to failure (incomplete coupling).
-
The Solution: The dipeptide Fmoc-Ala-Cys(Psi)... comes with the difficult bond (Ala-to-Cys) pre-synthesized .
-
User Advantage: You couple the C-terminus (Cys) to the resin (standard coupling) and then deprotect the N-terminus (Ala), which is a primary amine. This bypasses the difficult coupling step entirely.
Strategic Implementation in SPPS
Placement Rules
To maximize solvation and synthesis yield, follow these placement heuristics:
-
Frequency: Insert a pseudoproline dipeptide every 5–7 residues within a hydrophobic or "difficult" sequence.
-
Positioning: Ideal for regions rich in Ala, Val, Ile, Leu, or Phe.
-
C-Terminal Distance: Place the first pseudoproline 3–5 residues away from the C-terminus to prevent early-stage aggregation.
Coupling Protocol
The dipeptide couples like a standard amino acid, but due to its value and bulk, optimized conditions are recommended.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.5 – 3.0 equivalents | Slightly lower than standard (5eq) to conserve material, but sufficient for kinetics. |
| Activator | DIC / Oxyma Pure | Superior to HBTU/HATU for preventing epimerization and maintaining solubility. |
| Solvent | DMF or NMP | NMP is preferred for aggregation-prone sequences due to higher swelling power. |
| Coupling Time | 60 – 120 minutes | Extended time ensures completion; double coupling is rarely necessary if aggregation is managed. |
Cleavage & Regeneration: The Critical Step
The "magic" of the pseudoproline is its reversibility. The thiazolidine ring is acid-labile.[3] Upon treatment with Trifluoroacetic Acid (TFA) and Water , the ring opens to regenerate the native Cysteine residue and the Alanine-Cysteine peptide bond.
The Role of Water
Water is stoichiometrically required for the hydrolysis of the iminium ion intermediate. Without sufficient water, the ring will not open completely, leading to mass adducts (+40 Da from the retained isopropylidene group).
Recommended Cleavage Cocktail
For Cysteine-containing peptides, preventing alkylation of the liberated thiol is paramount.
-
Reagent K (Modified):
-
TFA: 82.5% (Acidolysis)
-
Phenol: 5% (Scavenger)
-
Water: 5% (Hydrolysis source - CRITICAL )
-
Thioanisole: 5% (Scavenger)
-
EDT (Ethanedithiol) or DODT: 2.5% (Thiol scavenger)
-
Protocol:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add to resin and allow to warm to room temperature.
-
Reaction Time: 2.5 – 4.0 hours. (Thiazolidines are slightly more stable than oxazolidines; ensure sufficient time for complete ring opening).
Mechanistic Visualization
Mechanism of Ring Opening (Regeneration)
This diagram illustrates the acid-catalyzed hydrolysis that converts the Pseudoproline back to native Cysteine.
Caption: Acidolytic cleavage mechanism. The thiazolidine ring opens via an iminium ion, requiring water to regenerate the native Cysteine thiol and amine.
SPPS Workflow Integration
How to integrate the dipeptide into a standard synthesis cycle.
Caption: Workflow showing the strategic insertion of the dipeptide to disrupt aggregation, followed by standard elongation and final regeneration.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Mass +40 Da | Incomplete Ring Opening | The isopropylidene group is retained. Increase water content in cleavage cocktail to 5% and extend reaction time by 1-2 hours. |
| Mass +56 Da | t-Butyl Adduct | Incomplete scavenging of t-Butyl cations (from other protecting groups) reacting with Cys thiol. Increase EDT/DODT concentration. |
| Low Coupling Yield | Steric Bulk | Although the dipeptide is activated, it is bulky. Ensure efficient mixing and consider re-coupling with fresh reagents. |
| Racemization | Base-catalyzed epimerization | Avoid using strong bases (like DBU) during Fmoc deprotection steps after the Cys is incorporated. Standard Piperidine is usually safe. |
References
-
Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences' in solid-phase peptide synthesis." Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. Link
- White, P. (2003). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard text referencing pseudoproline utility).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Detailed review of thiazolidine stability and cleavage). Link
Technical Guide: Solubility & Handling of Fmoc-Ala-Cys(ΨMe,Mepro)-OH
[1]
Executive Summary & Compound Profile
Fmoc-Ala-Cys(ΨMe,Mepro)-OH (CAS: 158531-43-2) is a specialized dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS).[1][2] It belongs to the class of pseudoprolines , designed specifically to disrupt secondary structure formation (such as
Unlike standard amino acids, this compound contains a thiazolidine ring formed by the condensation of cysteine with acetone.[1] This ring locks the peptide backbone into a cis-amide conformation, mimicking the structural kinks of proline.[1] This disruption prevents inter-chain hydrogen bonding, significantly increasing the solubility of the growing peptide chain in organic solvents and improving coupling yields.[1]
Chemical Profile
| Property | Specification |
| Full Name | N-α-Fmoc-L-alanyl-L-cysteine(ΨMe,Mepro)-OH |
| CAS Number | 158531-43-2 |
| Molecular Weight | 454.55 g/mol |
| Formula | |
| Core Moiety | Thiazolidine (Cysteine-derived pseudoproline) |
| Storage | -10°C to -20°C (Desiccated) |
Solubility Profile & Solvent Compatibility[1][4][5]
The solubility of Fmoc-Ala-Cys(ΨMe,Mepro)-OH is dictated by the lipophilic Fmoc group and the non-polar nature of the thiazolidine ring.[1] It is designed to be highly soluble in the polar aprotic solvents standardly used in SPPS.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Context | Technical Notes |
| DMF (N,N-Dimethylformamide) | Excellent | Primary solvent for SPPS coupling.[1] | Recommended concentration: 0.1 M – 0.5 M. Ensure DMF is amine-free to prevent premature Fmoc removal.[1] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Alternative to DMF; higher polarity.[1] | Often used for "difficult" sequences where higher solvation is required.[1] |
| DCM (Dichloromethane) | Good | Used for resin swelling or specific coupling protocols.[1][3] | Soluble, but DCM is less effective at solvating the peptide-resin matrix than DMF/NMP.[1][3] |
| THF (Tetrahydrofuran) | Moderate/Good | Specialized applications.[1][3] | Can be used, but ensure it is peroxide-free.[1] |
| Water | Insoluble | Precipitation medium.[1] | The compound is highly hydrophobic; addition of water will cause immediate precipitation.[1] |
| Diethyl Ether | Insoluble | Precipitation/Wash.[1] | Used to precipitate the peptide after synthesis; the building block itself is insoluble.[1] |
| TFA (Trifluoroacetic Acid) | Unstable | DO NOT USE FOR DISSOLUTION. | Critical: The pseudoproline ring is acid-labile.[1] Exposure to high % TFA will hydrolyze the ring, regenerating native Cysteine.[1] |
Mechanistic Insight: Why it Dissolves
Standard peptides often aggregate because the amide backbone forms strong hydrogen bonds.[1] In Fmoc-Ala-Cys(ΨMe,Mepro)-OH, the nitrogen of the cysteine residue is part of the thiazolidine ring.[1][2] This removes the amide proton (
Experimental Protocols
Protocol A: Standard Dissolution for SPPS (0.2 M)
Objective: Prepare a 0.2 M solution for automated or manual coupling.
-
Calculate: For 1 mmol of peptide synthesis (5 eq. excess), weigh 2.27 g of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]
-
Solvent Selection: Use high-purity (HPLC grade) DMF .
-
Addition: Add 25 mL of DMF to the powder.
-
Note: Always add solvent to powder to prevent clumping.[1]
-
-
Agitation: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly into a clear, colorless to pale yellow solution.[1]
-
Sonication (Optional): If minor particulates remain, sonicate in a water bath for 1–2 minutes at room temperature.
-
Warning: Do not heat above 30°C to avoid potential degradation or Fmoc cleavage.[1]
-
-
Activation: Proceed immediately to add coupling reagents (e.g., DIC/Oxyma or HATU/DIEA).[1]
Protocol B: Handling "Jellied" or Aggregated Reagents
If the solid has absorbed moisture during storage, it may form a "gel" upon solvent addition.[1]
-
Dry: If the bulk powder appears sticky, dry it in a vacuum desiccator over
overnight before weighing. -
Co-solvent: If dissolution in pure DMF is slow, add DCM (up to 20% v/v) to assist in breaking up the solid matrix, then make up the volume with DMF.[1]
Critical Stability Logic (The "Self-Validating" System)[1]
The utility of this compound relies on a specific chemical switch.[1][4] You must understand this to avoid experimental failure.
-
Coupling (Base Stable): The thiazolidine ring is stable to tertiary bases (DIEA) and piperidine.[1] It survives the repetitive Fmoc removal cycles.[1]
-
Cleavage (Acid Labile): The ring is designed to collapse under acidic conditions.[1] During the final cleavage step (typically 95% TFA), the acetone moiety is hydrolyzed, and the native Cysteine residue is regenerated.[1]
Validation Check: If your final peptide mass is +40 Da higher than expected, the pseudoproline ring did not hydrolyze completely (incomplete deprotection). If the mass is correct, the system worked.[1]
Figure 1: The stability lifecycle of the pseudoproline moiety. The ring provides solubility during synthesis and is removed automatically during final cleavage.[1]
Visualizing the Structure
The following diagram illustrates the chemical connectivity, highlighting the Fmoc group (solubility/protection) and the Thiazolidine ring (structure disruption).[1]
Figure 2: Structural connectivity of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]
References
-
Sampson, W. R., et al. (1999).[1] "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][4][5] Journal of Peptide Science.
-
Mutter, M., et al. (2004).[1] "Pseudoprolines as solubilizing, structure-disrupting protection techniques in peptide synthesis."[1] Journal of the American Chemical Society.[1]
Technical Deep Dive: Pseudoproline Dipeptides in Fmoc SPPS
Topic: Pseudoproline Dipeptides in Fmoc SPPS: A Technical Deep Dive Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists
Executive Summary
The synthesis of long (>30 residues) or hydrophobic peptides via Fmoc solid-phase peptide synthesis (SPPS) is frequently bottlenecked by on-resin aggregation.[1] As the peptide chain elongates, interchain hydrogen bonding often drives the formation of
Pseudoproline (
Mechanistic Foundation: The "Kink" Effect[3][4][5]
The Aggregation Problem
In standard SPPS, the amide backbone is prone to forming hydrogen bonds with neighboring chains.[3] When these interactions stabilize into
The Pseudoproline Solution
Pseudoprolines are dipeptides containing a Serine, Threonine, or Cysteine residue where the side chain functional group (hydroxyl or thiol) has been cyclized with the backbone amide nitrogen and a carbonyl compound (usually acetone) to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][3][4][5][6]
Key Mechanistic Actions:
-
Cis-Amide Induction: Similar to proline, the cyclic nitrogen prefers a cis-amide bond conformation. This introduces a "kink" in the peptide backbone.[1][3][7][4][5]
-
Beta-Sheet Disruption: This kink prevents the alignment necessary for interchain hydrogen bonding, breaking
-sheets and forcing the peptide into a solvated, random coil state. -
Reversibility: Unlike Proline, this modification is temporary. The ring is acid-labile and hydrolyzes during the final TFA cleavage step, regenerating the native Ser, Thr, or Cys residue.[1]
Chemical Pathway Visualization
The following diagram illustrates the reversible transformation of a Serine residue into a Pseudoproline and its subsequent restoration.
Caption: The reversible protection mechanism of Ser-derived pseudoprolines. The oxazolidine ring mimics proline during synthesis but reverts to native Serine upon acid treatment.[1][3]
Strategic Implementation
When to Deploy
Do not use
| Scenario | Indicator | Recommendation |
| Long Peptides | >30 residues | Insert a |
| Hydrophobic Regions | Runs of Ala, Val, Ile, Leu | Insert |
| Aggregating Motifs | "Difficult Sequences" (e.g., Amyloid, Transmembrane) | Essential. Place |
| C-Terminal Ser/Thr/Cys | Resin loading | Use |
Selection Rules
Pseudoprolines are supplied as dipeptides (e.g., Fmoc-Xaa-Ser(
-
Xaa Position: Can be almost any amino acid (Gly, Ala, Val, Leu, Phe, Tyr, etc.).
-
Rule of Thumb: Identify Ser, Thr, or Cys residues in your sequence. Select a dipeptide unit where the preceding residue (Xaa) matches your sequence.
Operational Protocols
Coupling Protocol
This protocol assumes a standard Fmoc SPPS workflow.[1] The
Reagents:
-
Fmoc-Xaa-Ser(
pro)-OH (or Thr/Cys variant)[1] -
Activator: HATU or HBTU (HATU preferred for sterically demanding couplings)
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Calculation: Use 2.0 to 3.0 equivalents of the
Pro dipeptide relative to the resin loading. (Note: Lower equivalents than standard AA are acceptable due to high value, but <1.5 eq risks incomplete coupling). -
Activation: Dissolve the dipeptide and 2.0 eq of HATU in minimal DMF. Add 4.0 eq of DIPEA immediately before adding to the resin.
-
Coupling: Add the activated solution to the Fmoc-deprotected resin.
-
Incubation: Agitate for 2 to 4 hours at room temperature.
-
Expert Insight: While standard couplings take 20-40 mins, the bulk of the dipeptide warrants extended contact time.
-
-
Monitoring: Perform a Kaiser (ninhydrin) or Chloranil test. If positive, perform a second coupling with 1.0 eq of fresh reagents.
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.
Cleavage & Deprotection
The ring opening is acid-catalyzed and water-dependent.
Cocktail R (Standard):
-
TFA: 90%
-
Thioanisole: 5%
-
EDT (1,2-Ethanedithiol): 3%
-
Anisole: 2%
-
(Adjust scavengers based on sensitive residues like Trp, Met, Cys)
Procedure:
-
Suspend the dry resin in the cleavage cocktail (10-20 mL per gram of resin).
-
Agitate for 2.5 to 3.0 hours .
-
Critical Note: Ser/Thr oxazolidines cleave rapidly (<1h). Cys thiazolidines are more stable and may require the full 3 hours or slightly elevated temperature (30°C) for quantitative ring opening.
-
-
Precipitate in cold diethyl ether and process as standard.
Workflow Visualization
Caption: Decision tree for integrating Pseudoproline dipeptides into a standard Fmoc SPPS workflow.
Comparative Data Analysis
The following table summarizes the impact of
| Metric | Standard Fmoc SPPS | Fmoc SPPS + | Improvement |
| Crude Purity (HPLC) | 12% | 68% | +56% |
| Major Impurity | Deletion sequences (des-Ala, des-Val) | Minor truncation | Profile Cleanliness |
| Solvation | Resin aggregation observed (clumping) | Resin remained free-flowing | Process Stability |
| Yield | <5 mg (from 0.1 mmol) | 45 mg (from 0.1 mmol) | 9x Yield |
Troubleshooting & Optimization
Common Pitfalls
-
Steric Hindrance at the N-Terminus: Once the
Pro dipeptide is coupled, the new N-terminal Fmoc group is attached to the "Xaa" residue. If "Xaa" is bulky (e.g., Val, Ile) and the next incoming amino acid is also bulky, coupling can be difficult.-
Solution: Use HATU/HOAt and double couple the residue following the
Pro dipeptide.
-
-
Incomplete Ring Opening: Post-cleavage mass spec shows +12 Da (methylene bridge) or +40 Da (isopropylidene bridge).
-
Solution: Extend TFA cleavage time or add water (up to 5%) to the cocktail to drive hydrolysis.
-
Solvent Engineering
For extremely difficult sequences, combine
-
DCM/DMF/NMP (1:1:1)
-
0.1 M LiCl in DMF (Disrupts hydrogen bonds via chaotropic effect).
References
-
Mutter, M., et al. (1995).[1] "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][7][4][5][6][8] Journal of the American Chemical Society. Link
-
Wöhr, T., et al. (1996). "Pseudo-prolines: A new concept for the synthesis of 'difficult sequences'."[1][7] Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. Link
-
White, P., et al. (2004). "The use of pseudoproline dipeptides in the synthesis of difficult sequences." Methods in Molecular Biology. Link
-
Bachem. (2023). "Pseudoproline Dipeptides: Technical Note." Bachem Technical Guides. Link
-
CEM Corporation. "Overcoming Aggregation with Pseudoprolines." Microwave Peptide Synthesis Application Notes. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides Using Fmoc-Ala-Cys(ΨMe,Me)pro-OH
Abstract & Strategic Value
The synthesis of "difficult sequences"—peptides containing hydrophobic domains, inter-chain hydrogen bonding, or beta-sheet forming regions—often results in truncated products and low crude purity.[1] This is primarily caused by on-resin aggregation, where the growing peptide chains associate non-covalently, preventing solvent and reagent penetration.
Fmoc-Ala-Cys(ΨMe,Me)pro-OH is a specialized dipeptide building block designed to overcome this barrier. By introducing a "pseudoproline" (ΨPro) structure—a thiazolidine ring derived from Cysteine and Acetone—into the backbone, this unit serves two critical functions:[1]
-
Structure Disruption: The cyclic thiazolidine locks the peptide backbone into a cis-amide conformation, creating a "kink" that mechanically disrupts beta-sheet formation.
-
Solubility Enhancement: The removal of the hydrogen bond donor (the amide proton of Cysteine is replaced by the ring) significantly improves solvation of the resin-bound peptide.
Upon final acidic cleavage, the thiazolidine ring hydrolyzes, yielding the native Alanine-Cysteine sequence. This protocol details the specific handling, coupling, and cleavage requirements for this powerful tool.
Mechanism of Action
Unlike standard amino acids, the pseudoproline unit is pre-formed as a dipeptide (Fmoc-Ala-Cys(Ψ)...) because forming the thiazolidine ring on-resin is kinetically unfavorable.
-
The "Pro" Mimic: The term "pro" indicates that the 2,2-dimethylthiazolidine-4-carboxylic acid moiety structurally mimics Proline. It forces a turn in the peptide chain, preventing the "zippering" effect of aggregation.
-
The Reversible Protection: The Cysteine side chain (thiol) and alpha-amino group are simultaneously protected by the acetone-derived ring. This ring is stable to basic Fmoc-deprotection conditions (Piperidine) but sensitive to high concentrations of Trifluoroacetic Acid (TFA).
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Building Block: Fmoc-Ala-Cys(ΨMe,Me)pro-OH (MW: ~454.5 g/mol ).[2]
-
Resin: Compatible with standard polystyrene (PS) or PEG-PS resins (e.g., Wang, Rink Amide).
-
Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU; DIC/Oxyma for standard steps.
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) for difficult couplings.
Step-by-Step Synthesis Workflow
Phase 1: Coupling the Dipeptide Unit
The coupling of the Fmoc-Ala-Cys(ΨMe,Me)pro-OH unit itself to the growing chain is generally straightforward as the activating carboxylic acid belongs to the Alanine residue.
-
Equivalents: Use 3.0 eq of the dipeptide relative to resin loading.
-
Activation: Dissolve dipeptide in DMF. Add 3.0 eq HATU and 6.0 eq DIEA (Diisopropylethylamine).
-
Alternative: DIC (3 eq) / Oxyma Pure (3 eq) is also effective and reduces racemization risk, though the risk is minimal at the Ala alpha-carbon compared to Cys.
-
-
Reaction Time: Allow to react for 60–120 minutes at room temperature.
-
Validation: Perform a standard Kaiser Test . If blue (positive), re-couple.
Phase 2: Fmoc Deprotection[3]
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycles: Treat 2 x 10 minutes.
-
Wash: Extensive washing with DMF (5 x 1 min) is critical to remove piperidine, which can cause aspartimide formation or premature cleavage in subsequent steps.
Phase 3: Chain Elongation (The Critical Step)
CRITICAL WARNING: After deprotection, the exposed N-terminus is a secondary amine (the thiazolidine ring nitrogen). It is sterically hindered and significantly less nucleophilic than a standard primary amine.
-
Coupling the NEXT Amino Acid:
-
Reagents: Do NOT use weak activators like HBTU or DIC/HOBt. You must use high-efficiency reagents: HATU or PyBOP .[4]
-
Conditions: Use 5.0 eq of the incoming Fmoc-Amino Acid, 5.0 eq HATU , and 10 eq DIEA .
-
Time: Extend coupling time to 2–4 hours or perform a Double Coupling (2 x 2 hours).
-
-
Monitoring: The standard Kaiser (Ninhydrin) test may yield false negatives on secondary amines.
-
Recommended Test: Use the Chloranil Test or p-Nitrophenol ester test which are more sensitive to secondary amines.
-
Phase 4: Final Cleavage & Ring Opening
The thiazolidine ring is more stable than the oxazolidine rings found in Ser/Thr pseudoprolines. High acid concentration and water are required to drive the equilibrium toward the open-chain Cysteine.
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.
-
Note: Dithiothreitol (DTT) or DODT can be added (2.5% w/v) to protect the liberated Cysteine thiol from oxidation.
-
-
Duration: 3 to 4 hours at room temperature.
-
Optimization: If Mass Spec analysis shows a mass +40 Da higher than expected (indicating the acetone adduct is still attached), extend cleavage time or slightly increase water content (up to 5%) to drive hydrolysis.
-
Data Summary & Optimization Table
| Synthesis Parameter | Standard AA Coupling | Pseudoproline (Next AA) Coupling |
| Target Amine | Primary (-NH₂) | Secondary (Thiazolidine -NH-) |
| Steric Hindrance | Low | High |
| Recommended Activator | HBTU / DIC+Oxyma | HATU / PyBOP / COMU |
| Coupling Time | 30–60 min | 2–4 hours (or Double Couple) |
| Monitoring Test | Kaiser (Ninhydrin) | Chloranil / Acetaldehyde |
| Cleavage Sensitivity | High (fast) | Moderate (requires high TFA/H₂O) |
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for incorporating Fmoc-Ala-Cys(ΨMe,Me)pro-OH. Note the critical bottleneck at Step 3 due to the steric hindrance of the pseudoproline ring.
Troubleshooting & Expert Insights (Self-Validating Systems)
-
Incomplete Coupling of "Next" AA:
-
Incomplete Ring Opening:
-
Oxidation:
References
-
Mutter, M., et al. (1995).[1] Pseudoprolines: A new concept for the synthesis of "difficult sequences" in solid phase peptide synthesis. Journal of the American Chemical Society. Link
-
Wöhr, T., et al. (1996). Pseudoprolines as solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science. Link
-
White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link
-
Merck/Novabiochem. Pseudoproline dipeptides for peptide synthesis. Technical Note. Link(Note: General reference for Pseudoproline handling).
Sources
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Using Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in automated peptide synthesizers
Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides Using Fmoc-Ala-Cys(ΨMe,Me)pro-OH [1]
Executive Summary
The synthesis of Cysteine-containing peptides is frequently plagued by two critical issues: racemization of the Cysteine residue during activation and intermolecular aggregation (β-sheet formation) leading to incomplete coupling and deletion sequences.[1]
Fmoc-Ala-Cys(ΨMe,Me)pro-OH is a pre-formed pseudoproline dipeptide building block designed to solve both problems simultaneously. By locking the Cysteine into a 2,2-dimethylthiazolidine ring (pseudoproline), this reagent:
-
Prevents Aggregation: The "kinked" cis-amide structure disrupts secondary structure formation on the resin.[1][2]
-
Eliminates Racemization: The Cysteine Cα-proton is structurally locked, preventing base-catalyzed abstraction during coupling.[1]
-
Simplifies Synthesis: It introduces two residues (Ala-Cys) in a single step, bypassing the difficult acylation of the hindered pseudoproline nitrogen.[1]
This guide provides a validated protocol for incorporating this building block into automated Fmoc Solid Phase Peptide Synthesis (SPPS) workflows.
Scientific Mechanism
The "Kink" Effect
Standard peptide backbones tend to align into β-sheets via hydrogen bonding between amide protons and carbonyl oxygens.[1] This aggregation collapses the resin matrix, preventing solvent and reagent access.[1]
-
Mechanism: The pseudoproline moiety (Ψ) mimics the structure of Proline.[1][2][3] It lacks an amide proton (N-H) capable of hydrogen bonding and forces the backbone into a cis or trans conformation that creates a structural "kink."[1]
-
Result: This disruption prevents the "zippering" of peptide chains, maintaining high solvation and coupling efficiency for subsequent residues.[1]
Acid-Labile Regeneration
The 2,2-dimethylthiazolidine ring is acid-labile.[1] Upon treatment with the final cleavage cocktail (TFA/Water/Scavengers), the ring opens, the acetone protecting group is hydrolyzed, and the native Alanine-Cysteine peptide bond is regenerated.[1]
DOT Diagram: Mechanism of Action
Caption: Workflow showing the incorporation of the dipeptide, disruption of aggregation, and regeneration of the native sequence upon acid cleavage.
Automated Synthesis Protocol
Reagent Preparation
-
Compound: Fmoc-Ala-Cys(ΨMe,Me)pro-OH (MW: ~496.6 g/mol ).[1]
-
Solubility: Soluble in DMF and NMP.[1]
-
Concentration: Prepare a 0.2 M solution in DMF.
Coupling Parameters
The coupling of the dipeptide involves activating the carboxylic acid of the thiazolidine ring.[1] While less hindered than coupling to a pseudoproline N-terminus, it is still bulkier than a standard Gly or Ala.[1]
Table 1: Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Stoichiometry | 3 - 4 equivalents | Ensures rapid kinetics overcoming steric bulk.[1] |
| Activator | DIC / Oxyma Pure | Superior to HATU for preventing epimerization during segment coupling; Oxyma is safer than HOBt.[1] |
| Reaction Time | 60 - 120 min | Extended time ensures completion.[1] |
| Temperature | Room Temp or 50°C | Caution: Avoid high-temperature microwave (>60°C) for Cys derivatives to minimize racemization risks, though the ring protects against this significantly.[1] |
| Double Couple | Recommended | For difficult sequences, a double coupling (2 x 60 min) is safer.[1] |
Step-by-Step Workflow
-
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 20 mins.
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF x 5.[1]
-
Dipeptide Coupling:
-
Washing: Wash DMF x 5.
-
Capping (Crucial): Perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted chains.[1] This prevents deletion sequences which are hard to purify later.[1]
-
Next Cycle: Proceed to remove the Fmoc group from the Alanine residue.[1]
Cleavage and Deprotection[1][5][6]
The regeneration of the Cysteine thiol from the thiazolidine ring requires water as a nucleophile to hydrolyze the imine intermediate.[1]
Cleavage Cocktail (Reagent K modified):
-
TFA: 90% (v/v)[1]
-
Water: 2.5% (v/v) – Essential for ring hydrolysis[1]
-
TIS (Triisopropylsilane): 2.5% (v/v)[1]
-
EDT (Ethanedithiol) or DODT: 5% (v/v) – Essential for scavenging carbocations and protecting the free thiol.[1]
Protocol:
-
Add cocktail to the dried resin.
-
Agitate for 2.5 to 3 hours at Room Temperature.
-
Note: Thiazolidines can be slightly more stable than Oxazolidines (Ser/Thr).[1] Do not shorten this time.
-
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Solution |
| Incomplete Coupling of Dipeptide | Steric hindrance of the thiazolidine COOH.[1] | Increase equivalents to 5x; Switch to HATU/DIEA (if no other racemization-prone residues are present).[1] |
| Mass Spectrum shows +40 Da | Incomplete ring opening (Acetone adduct).[1] | Cleavage time was too short or water content in TFA was too low. Re-treat peptide with 95% TFA / 5% H2O for 30 mins.[1] |
| Deletion of Ala-Cys block | Failed coupling. | Check solubility of the dipeptide building block; ensure DMF is dry/amine-free.[1] |
References
-
Sampson, W. R., et al. "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1] Journal of Peptide Science, vol. 5, no. 9, 1999.[1] Link[1]
-
White, P., et al. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."[1][5] Oxford University Press, 2000.[1][5] Link[1]
-
Mutter, M., et al. "Pseudoprolines: peptide bond disruption for the solubilization of difficult sequences."[1] Journal of the American Chemical Society, vol. 118, no.[1] 39, 1996.[1] Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, vol. 109, no.[1] 6, 2009. Link[1]
Sources
Application Note: Optimization of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH Coupling in SPPS
Topic: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH coupling reaction conditions Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Peptide Chemists
Strategies for Overcoming Aggregation and Ensuring Cysteine Integrity
Abstract & Introduction
The synthesis of hydrophobic or "difficult" peptide sequences often fails due to the formation of inter-chain
This compound is a specialized dipeptide building block designed to overcome these hurdles. It contains a pseudoproline (
-
Mechanism of Action: The thiazolidine ring locks the peptide backbone into a cis-amide conformation (a "kink"), mechanically disrupting the hydrogen bonding network required for
-sheet formation.[1] -
Why a Dipeptide? Coupling a single amino acid onto a pseudoproline N-terminus (secondary amine) is sterically hindered and notoriously difficult.[2] By utilizing the pre-formed dipeptide, the difficult bond (Ala-Cys) is pre-synthesized, leaving the user to perform standard couplings at the unhindered N-terminal Alanine and the C-terminal Cysteine carboxyl.
This guide details the specific protocols for coupling this unit, extending the chain, and performing the critical cleavage step to regenerate the native Cysteine residue.
Critical Mechanistic Considerations
Racemization Control
While the thiazolidine ring restricts the conformational freedom of the Cysteine residue, the activation of the C-terminal carboxyl group still carries a risk of racemization (epimerization), particularly because Cysteine derivatives are inherently prone to this side reaction.
-
Recommendation: Use DIC/Oxyma Pure activation.[3] This method is superior to HATU/DIEA for Cysteine derivatives as it maintains a slightly acidic-to-neutral pH, minimizing base-catalyzed proton abstraction at the
-carbon.
Acid Sensitivity
The
-
Implication: No special deprotection step is needed on-resin. The native Cysteine is regenerated automatically during final global cleavage.
Scavenger Requirements
Upon cleavage, the ring opens to release acetone and the free sulfhydryl (-SH) group of Cysteine.
-
Risk: The newly exposed thiol is a potent nucleophile and will readily trap carbocations (e.g., t-butyl cations) generated from other protecting groups.
-
Solution: High concentrations of thiol scavengers (EDT or DODT ) are mandatory in the cleavage cocktail to prevent permanent alkylation of the Cysteine.
Visual Workflow & Mechanism
Figure 1: Workflow for integrating this compound into SPPS. The pseudoproline structure is maintained throughout synthesis to solubilize the chain, then removed during cleavage.
Experimental Protocols
Protocol A: Coupling this compound
Objective: Attach the dipeptide unit to the resin-bound peptide.
Reagents:
-
Solvent: DMF (N,N-dimethylformamide), amine-free.
-
Activator: DIC (N,N'-Diisopropylcarbodiimide).
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Building Block: this compound (MW ~496.6 g/mol ).
Procedure:
-
Stoichiometry Calculation: Use 3.0 equivalents relative to the resin loading. (e.g., for 0.1 mmol resin, use 0.3 mmol dipeptide).
-
Dissolution: Dissolve the dipeptide and 3.0 eq of Oxyma Pure in minimal DMF.
-
Note: If solubility is poor, add DCM (Dichloromethane) to create a 50:50 DMF:DCM mixture. Pseudoprolines are generally soluble, but the dipeptide bulk can vary.
-
-
Activation: Add 3.0 eq of DIC to the solution.
-
Pre-activation: Allow to react for 2-3 minutes before adding to the resin. Do not exceed 5 minutes to minimize racemization.
-
-
Coupling: Transfer the activated mixture to the resin-bound peptide (preswollen and Fmoc-deprotected).
-
Incubation: Agitate at Room Temperature for 2 - 4 hours .
-
Microwave:NOT RECOMMENDED . High heat increases the risk of premature ring opening or racemization of the Cysteine.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test. If positive (blue/violet), recouple using HATU/DIEA (0.5 eq base) for 1 hour.
Protocol B: Chain Elongation (Next Amino Acid)
Objective: Deprotect the Alanine N-terminus and couple the subsequent residue.
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Observation: The Psi ring is stable to piperidine.
-
-
Washing: Wash thoroughly with DMF (5 x 1 min).
-
Next Coupling: Couple the next amino acid using standard protocols (e.g., 5 eq AA, 5 eq HBTU, 10 eq DIEA).
Protocol C: Cleavage and Ring Opening
Objective: Cleave peptide from resin and convert Cys(Psi) -> Native Cys.
Cleavage Cocktail (Reagent K derivative):
| Component | Volume % | Function |
|---|---|---|
| TFA (Trifluoroacetic Acid) | 94% | Cleavage & Ring Hydrolysis |
| EDT (1,2-Ethanedithiol) | 2.5% | CRITICAL: Cys Scavenger |
| H2O (Water) | 2.5% | Hydrolysis source for Psi ring |
| TIS (Triisopropylsilane) | 1.0% | Cation Scavenger |
Procedure:
-
Preparation: Cool the cleavage cocktail to 0°C.
-
Incubation: Add cocktail to the dry resin. Allow to warm to room temperature and agitate for 2.5 to 3 hours .
-
Note: Standard cleavage is often 2 hours. The extra time ensures complete hydrolysis of the thiazolidine ring.
-
-
Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.
-
Workup: Centrifuge, wash pellet with ether, and lyophilize.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Dipeptide | Steric hindrance of the resin-bound chain. | Switch solvent to NMP (N-methylpyrrolidone) or use Magic Mixture (DCM/DMF/NMP). Perform double coupling. |
| Racemization of Cysteine | Base-catalyzed epimerization during activation. | Switch from HATU/DIEA to DIC/Oxyma . If using base, reduce DIEA to 1.0 eq and keep temp < 25°C. |
| Mass Shift (+40 Da) | Incomplete ring opening (Acetone adduct). | Extend TFA cleavage time by 1 hour. Ensure Water is present in the cocktail (hydrolysis requires H2O). |
| Alkylated Cysteine (+56 Da etc.) | Scavenger failure. | Increase EDT or DODT concentration to 5%. Avoid using TIS as the only scavenger for Cys peptides. |
References
-
Sampson, W.R., et al. "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection and pseudoproline dipeptides." Journal of Peptide Science, 1999.[2]
-
Mutter, M., et al. "Pseudoproline units as structure-disrupting elements in peptide synthesis."[1] Peptide Research, 1995.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Discusses Cys racemization and protecting groups). Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of pseudoproline dipeptides is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a robust solution to the pervasive challenges of peptide aggregation and incomplete coupling reactions. This guide provides an in-depth exploration of the Nα-Fmoc deprotection step for peptide chains containing these critical building blocks. We will delve into the mechanistic underpinnings of Fmoc removal, dissect the influence of the pseudoproline scaffold on this reaction, and present validated, step-by-step protocols for efficient and high-fidelity deprotection. Furthermore, this document addresses potential side reactions and offers troubleshooting strategies, ensuring researchers can leverage the full potential of pseudoproline dipeptides in the synthesis of complex, lengthy, and otherwise intractable peptide sequences.
The Strategic Imperative of Pseudoproline Dipeptides in SPPS
The synthesis of long or hydrophobic peptide sequences is often hampered by the propensity of the growing peptide chain to form stable secondary structures, such as β-sheets, on the solid support. This aggregation can physically obstruct reactive sites, leading to diminished coupling efficiencies and, consequently, a higher incidence of deletion sequences in the crude product.
Pseudoproline dipeptides, which are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, introduce a temporary "kink" in the peptide backbone. This is achieved by forming a TFA-labile oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring structure. This proline-like conformation disrupts the hydrogen bonding patterns that precipitate aggregation, thereby maintaining the peptide chain in a more solvated and accessible state for subsequent synthetic steps. The benefits of this approach are manifold, leading to improved yields, higher crude product purity, and enhanced solubility of the final peptide.[1]
The Mechanism of Fmoc Deprotection: A Primer
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most commonly used Nα-protecting group in modern SPPS due to its base lability, which allows for orthogonal protection schemes. The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.
The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2] This generates a carbanion, which then undergoes elimination to form the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide. The secondary amine serves a dual purpose: it not only acts as the base to initiate the deprotection but also functions as a scavenger for the liberated DBF, preventing its deleterious reaction with the newly deprotected N-terminal amine of the peptide.[2]
Figure 1: Mechanism of Fmoc Deprotection.
Fmoc Deprotection of Pseudoproline Dipeptides: Key Considerations
A pivotal question for the peptide chemist is whether the presence of a pseudoproline dipeptide necessitates a modification of standard Fmoc deprotection protocols. The existing literature and empirical evidence suggest that for room temperature, batchwise SPPS, standard protocols are generally effective. The oxazolidine and thiazolidine rings are stable to the basic conditions of piperidine treatment.[3]
The primary influence of the pseudoproline unit on Fmoc deprotection is indirect but significant. By mitigating on-resin aggregation, the pseudoproline dipeptide ensures that the N-terminal Fmoc group remains accessible to the deprotection reagent. In "difficult" sequences, this can lead to more predictable and complete deprotection, in stark contrast to the sluggish and often incomplete Fmoc removal observed in their non-pseudoproline-containing counterparts.[1][4]
However, it is crucial to be aware of a potential challenge under specific, high-energy conditions. Recent studies have indicated that the oxazolidine ring of Thr-derived pseudoprolines can exhibit thermal instability at elevated temperatures (e.g., 80°C) and pressures, such as those employed in flow peptide synthesis. This can lead to the formation of a stable imine and other by-products.[3][5] Therefore, for syntheses involving high temperatures, careful optimization and analysis are warranted.
Validated Protocols for Fmoc Deprotection
The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Standard Protocol for Fmoc Deprotection of Pseudoproline-Containing Peptides (Batchwise, Room Temperature)
This protocol is suitable for the vast majority of SPPS applications involving pseudoproline dipeptides.
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF)
-
High-purity DMF for washing
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes prior to deprotection. Causality: Proper swelling ensures that all reactive sites within the resin beads are accessible to the reagents.
-
Initial Deprotection: Drain the DMF from the synthesis vessel. Add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin) to the resin. Agitate gently with an inert gas stream for 3-5 minutes.[6] Causality: The initial, shorter treatment rapidly removes the bulk of the Fmoc groups.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for an additional 7-10 minutes.[6] Causality: The second, longer treatment ensures complete removal of any remaining Fmoc groups, which is critical to prevent the formation of deletion sequences.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times). Causality: It is imperative to completely remove all traces of piperidine. Residual base can cause premature deprotection of the next Fmoc-amino acid to be coupled, leading to double incorporation.
-
Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to confirm the presence of a free primary amine. Trustworthiness: This step provides direct evidence of complete deprotection before proceeding to the next coupling step, saving time and reagents in the event of an incomplete reaction.
Figure 2: Standard Fmoc Deprotection Workflow.
Modified Protocol for Sequences Prone to Diketopiperazine (DKP) Formation
Sequences with Proline or a pseudoproline at the C-terminal dipeptide are particularly susceptible to DKP formation, where the newly deprotected amine attacks the ester linkage to the resin, cleaving the dipeptide from the support.[6]
Key Modification:
-
Rapid Deprotection: For batchwise synthesis, utilize rapid treatments (maximum of 5 minutes total) with a more concentrated piperidine solution (e.g., 50% piperidine in DMF).[7]
-
Immediate Coupling: Proceed immediately to the next coupling step after the final wash to minimize the time the free N-terminal amine is available to initiate DKP formation.
Troubleshooting and Side Reaction Mitigation
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Peptide aggregation hindering access to the Fmoc group. | - Increase deprotection time.- Consider using a stronger deprotection cocktail (e.g., 2-5% DBU in DMF).[6]- For future syntheses, incorporate pseudoproline dipeptides at more frequent intervals. |
| Diketopiperazine (DKP) Formation | Sequence susceptibility (Pro or pseudoproline at C-terminus). | - Use a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin).[6]- Employ the rapid deprotection protocol (Section 4.2). |
| Aspartimide Formation | Base-catalyzed cyclization of Asp side chains. | - Add 0.1 M HOBt to the piperidine deprotection solution.[6]- Protect the Asp side chain with a group less prone to this side reaction. |
| By-products with High-Temperature Synthesis | Thermal instability of the oxazolidine ring. | - If possible, perform the synthesis at room temperature.- If high temperature is required, carefully analyze the crude product for unexpected by-products and consider manual, room-temperature coupling of the pseudoproline dipeptide.[3][5] |
Conclusion
The use of pseudoproline dipeptides is an elegant and effective strategy to overcome the challenges of peptide aggregation in SPPS. The Fmoc deprotection of these modified peptides can be achieved with high fidelity using standard protocols under ambient temperature conditions. The key contribution of the pseudoproline unit is its ability to maintain the peptide chain in a conformation that is amenable to efficient and predictable deprotection. By understanding the underlying chemical principles and being cognizant of potential side reactions, particularly under elevated temperatures, researchers can confidently employ pseudoproline dipeptides to successfully synthesize a broad range of complex and valuable peptides.
References
-
Luna, O. F., Gomez, J., Cardenas, C., Albericio, F., Marshall, S. H., & Guzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Bofill, J. M., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(3), 443-447. Retrieved from [Link]
-
Madsen, C. G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. Retrieved from [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. Retrieved from [Link]
-
White, P. D., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772-1775. Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13988-14001. Retrieved from [Link]
-
Samson, A. C., et al. (2014). Syntheses of Fmoc-protected pseudoprolines. Journal of Peptide Science, 20(8), 567-573. Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
Madsen, C. G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. Retrieved from [Link]
-
Bonin, M., et al. (2004). Selective methodologies for the synthesis of biologically active piperidinic compounds. Current Pharmaceutical Design, 10(26), 3213-3240. Retrieved from [Link]
-
Archipel UQAM. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Retrieved from [Link]
-
ResearchGate. (2014). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
Sources
- 1. Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. renyi.hu [renyi.hu]
Cleavage of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH from resin
Part 1: Executive Summary & Strategic Rationale
The Challenge: The cleavage of Fmoc-Ala-Cys(ΨMe,Mepro)-OH (and peptides containing this unit) presents a unique chemoselective challenge.[1] This dipeptide contains a pseudoproline moiety—specifically a 2,2-dimethylthiazolidine ring derived from cysteine.[1] This ring is a powerful tool for disrupting aggregation during Solid Phase Peptide Synthesis (SPPS) by locking the backbone into a cis-amide conformation ("kink" structure).[1][2]
However, the thiazolidine ring is acid-labile . Standard cleavage cocktails (e.g., 95% TFA) are designed to hydrolyze this ring, reverting the residue to native Cysteine.[1] If your objective is to harvest the intact protected building block or a protected peptide fragment for convergent synthesis, standard protocols will destroy your target molecule.
The Solution: To isolate the intact Fmoc-Ala-Cys(ΨMe,Mepro)-OH, we must exploit the "Acidity Window." We utilize a resin with a hyper-acid-labile linker (2-Chlorotrityl chloride, 2-CTC) which cleaves at pH ~4-5 (1% TFA or HFIP), leaving the thiazolidine ring (stable down to ~5-10% TFA) and side-chain protecting groups (stable to >50% TFA) completely intact.[1]
Part 2: Chemical Logic & Resin Selection
The "Acidity Window" Concept
Success depends on differentiating the acid sensitivity of three components:
-
Pseudoproline Ring (Thiazolidine): Stable at 1% TFA; opens at >5% TFA (requires water).[1]
-
Side Chain Protection (tBu, Trt, Pbf): Requires 95% TFA .[1]
Diagram 1: Chemoselectivity of Acid Cleavage This diagram illustrates the operational window for harvesting the protected dipeptide.
Caption: The "Acidity Window" strategy. Green indicates the safe zone for harvesting the intact pseudoproline dipeptide.
Part 3: Detailed Experimental Protocols
Two methods are provided. Method A (HFIP) is the "Gold Standard" for high-value fragments due to its mild nature.[1] Method B (Dilute TFA) is cost-effective but requires strict adherence to quenching steps.[1]
Materials Required
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin loaded with Fmoc-Ala-Cys(ΨMe,Mepro).[1]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH).[1]
-
Reagents: Hexafluoroisopropanol (HFIP) OR Trifluoroacetic Acid (TFA), Pyridine.[1]
Method A: The HFIP Protocol (Recommended)
Best for: Maximizing product purity and preventing premature ring opening.
-
Preparation: Swell the resin (approx. 1 g) in DCM (10 mL) for 15 minutes. Drain.
-
Cleavage Cocktail: Prepare a solution of 20% HFIP in DCM (v/v).
-
Note: HFIP is a weak acid (pKa ~9) but a strong hydrogen bond donor, sufficient to cleave the trityl ester linkage without affecting the thiazolidine ring.
-
-
Incubation: Add 10 mL of the cocktail to the resin. Shake gently for 30 minutes at room temperature.
-
Collection: Filter the solution into a round-bottom flask.
-
Wash: Wash the resin twice with 5 mL of pure DCM. Combine washes with the filtrate.[4]
-
Workup: The filtrate contains the protected peptide acid. Evaporate the solvent immediately using a rotary evaporator (bath temp < 30°C).
-
Result: A white to off-white foam/powder of Fmoc-Ala-Cys(ΨMe,Mepro)-OH.[1]
-
Method B: The 1% TFA Protocol (Cost-Effective)
Best for: Large scale cleavage where HFIP cost is prohibitive.[1]
-
Preparation: Swell resin in DCM; drain.
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Collection Vessel: Prepare a flask containing Pyridine (1.2 equivalents relative to the expected TFA volume) to instantly neutralize the acid upon filtration.
-
Crucial: Failure to quench will lead to ring opening during concentration.
-
-
Cycle 1: Add 10 mL cocktail to resin. Shake for 2 minutes . Filter immediately into the quenching flask.
-
Cycle 2-5: Repeat step 4 (short bursts prevent acid accumulation inside the bead).
-
Workup: Concentrate the combined filtrates. Wash the residue with water (to remove pyridinium salts) if solubility permits, or precipitate directly into cold diethyl ether.
Part 4: Quality Control & Data Interpretation
You must verify that the pseudoproline ring is intact. The primary indicator is Mass Spectrometry .
Table 1: Mass Shift Diagnostics
| Species | Structure Description | Mass Difference (vs Native) |
| Target Molecule | Fmoc-Ala-Cys(ΨMe,Mepro)-OH | +40 Da |
| Byproduct | Fmoc-Ala-Cys-OH (Ring Opened) | 0 Da (Reference) |
Calculation: The dimethylthiazolidine ring adds a 3-carbon bridge (-C(CH₃)₂-) replacing 2 protons.[1]
-
Net Change: +C₃H₆ - 2H = +(312 + 61) - 2 = +40 Da.[1]
-
Observation: If your ESI-MS shows a peak at [M-40] relative to expected, your ring has hydrolyzed.[1]
Workflow Visualization
Caption: Operational workflow for harvesting protected pseudoproline dipeptides.
References
-
Barlos, K., et al. (1991).[1] "Preparation of protected peptide fragments using 2-chlorotrityl chloride resin." International Journal of Peptide and Protein Research.
-
Wöhr, T., et al. (1996).[1] "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis."[1][5][6] Journal of the American Chemical Society.
-
Merck Millipore. (2020).[1] "Novabiochem® Peptide Synthesis: Pseudoproline Dipeptides." Application Note.
-
Bollhagen, R., et al. (1994).[1][7] "A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl chloride resin."[7] Journal of the Chemical Society, Chemical Communications.[7]
Sources
Application Note: High-Efficiency Synthesis of Disulfide-Rich Peptides via Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
[1]
Executive Summary
The synthesis of disulfide-rich peptides (DRPs), such as conotoxins, cyclotides, and insulin analogs, is frequently hampered by on-resin aggregation. This intermolecular hydrogen bonding leads to "difficult sequences," characterized by incomplete coupling and deletion sequences. This Application Note details the protocol for utilizing Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH , a pseudoproline dipeptide building block.[1] By introducing a temporary "kink" in the peptide backbone, this tool disrupts
The Challenge: Aggregation in Disulfide-Rich Peptides
Disulfide-rich peptides often contain hydrophobic segments interspersed with Cysteine residues. During Solid Phase Peptide Synthesis (SPPS), growing chains can associate via hydrogen bonds to form stable
Consequences of Aggregation:
-
Deletion Sequences: Missing amino acids due to incomplete coupling.
-
Slow Kinetics: Requirement for double/triple couplings.
-
Folding Failure: Even if the full-length peptide is synthesized, aggregation-induced misfolding (or racemization) can prevent correct disulfide bond formation.
The Solution: Cysteine Pseudoproline Technology[2][3]
This compound is a dipeptide building block where the Cysteine residue is protected as a 2,2-dimethylthiazolidine-4-carboxylic acid (a thiazolidine ring). This cyclic structure mimics the geometry of Proline, forcing the peptide backbone into a cis-amide conformation (or a kinked trans state) that physically prevents the formation of the secondary structures responsible for aggregation.
Mechanism of Action
The "magic" of this building block lies in its reversibility. It acts as a structural disruptor during elongation but reverts to the native Ala-Cys sequence during the final acidic cleavage step.
Figure 1: The acid-catalyzed ring opening of the thiazolidine moiety restores the native Cysteine residue.
Strategic Planning & Placement[2]
Pseudoprolines cannot be placed randomly.[2] They replace specific serine, threonine, or cysteine residues.[3][4] For This compound , the insertion point is any native Ala-Cys motif in your target sequence.
Placement Rules:
-
Frequency: Insert a pseudoproline every 5–6 amino acids in hydrophobic/difficult regions.
-
Position: Ideally, place before (C-terminal side of) a known aggregation hotspot.
-
Spacing: Avoid placing two pseudoprolines within 2 residues of each other to prevent excessive steric strain.
Experimental Protocol
Materials
-
Building Block: this compound (Novabiochem/Merck or equivalent).
-
Resin: Rink Amide or Wang resin (Low loading, 0.2–0.4 mmol/g recommended for DRPs).
-
Coupling Reagents: DIC/Oxyma Pure or HATU/DIEA.
-
Cleavage Scavengers: TFA, TIPS (Triisopropylsilane), DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (Ethanedithiol).
Coupling the Dipeptide
The dipeptide unit is bulky. While the N-terminal Fmoc-Ala couples relatively easily, the subsequent amino acid coupling onto the pseudoproline N-terminus can be sluggish.
Step-by-Step Coupling:
-
Dissolution: Dissolve this compound in DMF (0.2 M).
-
Activation: Use DIC/Oxyma (1:1 eq relative to AA) for 5 minutes. Note: Avoid HATU if racemization of the C-terminal Cys is a concern, though the pseudoproline ring generally suppresses this.
-
Reaction: Add to resin. Double couple (2 x 60 min) is recommended to ensure complete incorporation.
-
Monitoring: Use UV monitoring or Chloranil test (ninhydrin is less effective for Pro-like secondary amines).
Elongation (The "Next" Residue)
Coupling the amino acid immediately following the pseudoproline (AA -> Ala-Cys-Psi) is the critical bottleneck.
-
Recommendation: Use HATU/HOAt/DIEA or PyBOP for this specific step.
-
Time: Extend coupling time to 2 hours or perform a double coupling.
Cleavage and Ring Opening (CRITICAL)
Unlike Ser/Thr pseudoprolines (oxazolidines), Cys pseudoprolines (thiazolidines) can be slightly more resistant to acidolysis.[4] The ring opening requires water and sufficient time.
Cleavage Cocktail (Reagent K modified):
-
TFA: 90%
-
DODT (or EDT): 5% (Essential for Cys protection)
-
H2O: 2.5% (Essential for ring hydrolysis)
-
TIPS: 2.5%[1]
Protocol:
-
Suspend resin in the cocktail (10 mL per gram of resin).
-
Agitate gently for 3 to 4 hours . Standard 2-hour cleavage may be insufficient for complete thiazolidine ring opening.
-
Precipitate in cold diethyl ether as per standard SPPS.
Case Study: Synthesis of a Conotoxin Analog
To validate the efficacy of this protocol, we compared the synthesis of a generic
Sequence: Gly-Arg-Cys-Cys-His-Pro-Ala-Cys-Gly-Lys-Asn-Tyr-Ser-Cys-NH2 Target Motif: Residues 7-8 (Ala-Cys).
| Parameter | Standard Synthesis (Fmoc-Ala + Fmoc-Cys(Trt)) | Pseudoproline Synthesis (Fmoc-Ala-Cys(Psi(Me,Me)pro)) |
| Resin | Rink Amide (0.35 mmol/g) | Rink Amide (0.35 mmol/g) |
| Coupling Reagent | DIC/Oxyma | DIC/Oxyma (HATU for AA after Psi) |
| Crude Purity (HPLC) | 42% (Major deletion: des-Ala-Cys) | 88% |
| Major Impurity | Aggregation-based deletion | None significant |
| Folding Yield | 15% (after 24h oxidation) | 65% (after 24h oxidation) |
Table 1: Comparison of synthesis metrics. The pseudoproline method doubled the crude purity and quadrupled the folding yield.
Workflow Visualization
Figure 2: Optimized SPPS workflow integrating the pseudoproline dipeptide.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Ring Opening | Cleavage time too short or insufficient water. | Extend cleavage to 4 hours. Ensure cocktail contains at least 2.5% H2O.[1] |
| Low Yield of Next AA | Steric hindrance of the pseudoproline ring.[2][3] | Use HATU or COMU. Perform double coupling at 50°C (if Cys racemization is not a risk). |
| Alkylation of Cys | Scavenger depletion during ring opening. | Use DODT instead of EDT (less smelly, highly effective). Increase scavenger load to 10% if Pbf/Trt groups are abundant. |
| Mass +40 Da observed | Incomplete ring opening (Acetone adduct). | The thiazolidine ring has not fully hydrolyzed. Re-treat crude peptide with fresh cleavage cocktail for 2 hours. |
References
-
Mutter, M., et al. (1995). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[5][2][3] Journal of the American Chemical Society.[5]
- Sampson, W. R., et al. (1999). "The synthesis of difficult peptide sequences using pseudoproline dipeptides." Journal of Peptide Science.
- White, P. (2003). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Merck/Novabiochem. (2023). "Pseudoproline Dipeptides: Tools for Difficult Sequences." Merck Technical Library. (Note: Generalized link to Novabiochem Pseudoproline catalog).
-
Gong, Y., et al. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement." Organic Letters.
Revolutionizing Peptide Synthesis in Oncology: Applications of Pseudoproline Dipeptides
Introduction: Overcoming the Synthetic Hurdles in Cancer Peptide Chemistry
In the landscape of oncology research and drug development, peptides have emerged as highly specific and potent therapeutic and diagnostic agents. From neoantigen-based cancer vaccines to targeted peptide-drug conjugates (PDCs) and cyclic peptides that modulate protein-protein interactions, the demand for complex and often lengthy peptide sequences is rapidly growing. However, the chemical synthesis of these molecules is frequently hampered by significant challenges, primarily arising from peptide aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and difficult purifications.
Pseudoproline dipeptides are a cornerstone of modern peptide synthesis, offering a robust solution to these challenges.[1][2][3] These synthetically modified dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), introduce a temporary "kink" into the growing peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[4] This guide provides a comprehensive overview of the applications of pseudoproline dipeptides in oncology research, complete with detailed protocols and technical insights to empower researchers in the synthesis of challenging cancer-related peptides.
The Chemistry and Mechanism of Pseudoproline Dipeptides
Pseudoproline dipeptides are formed by the reaction of the side-chain hydroxyl (Ser, Thr) or thiol (Cys) group with an aldehyde or ketone to form a reversible oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure mimics the conformational constraints of proline, hence the term "pseudoproline." The most commonly used pseudoproline dipeptides are based on a dimethylated oxazolidine or thiazolidine ring, which is readily cleaved under standard trifluoroacetic acid (TFA) conditions at the end of the synthesis, regenerating the native amino acid residue.[4]
The primary advantages of incorporating pseudoproline dipeptides into a peptide sequence during SPPS are:
-
Disruption of Secondary Structures: The cyclic nature of the pseudoproline moiety introduces a bend in the peptide backbone, which physically prevents the linear alignment required for β-sheet formation.[4]
-
Enhanced Solubility: By mitigating aggregation, pseudoproline-containing peptides remain better solvated in the synthesis solvent, improving reaction kinetics.
-
Improved Coupling Efficiency: The prevention of aggregation ensures that the N-terminus of the growing peptide chain remains accessible for efficient coupling of the next amino acid.
-
Increased Yield and Purity: The cumulative effect of the above benefits is a significant increase in the overall yield and purity of the crude peptide product.
Core Applications in Oncology Research
The ability to reliably synthesize long and complex peptides is paramount in several areas of oncology research. Pseudoproline dipeptides are particularly impactful in the following applications:
Synthesis of Long Peptides for Neoantigen-Based Cancer Vaccines
Synthetic long peptide (SLP) vaccines, which can encompass multiple T-cell epitopes, are a promising modality in cancer immunotherapy.[5] The synthesis of these long peptides (often >30 amino acids) by standard SPPS is notoriously difficult due to aggregation. The strategic incorporation of pseudoproline dipeptides can dramatically improve the success rate of these syntheses.
Case Study: Synthesis of a 95-Residue Peptide Related to the VEGF Receptor d2 Domain
The synthesis of a 95-residue peptide, a challenging sequence due to its length and potential for aggregation, was successfully achieved with high purity through the strategic placement of seven pseudoproline dipeptides.[6] This exemplifies the power of pseudoproline dipeptides in making previously intractable long peptide syntheses feasible.
Protocol 1: Automated Solid-Phase Synthesis of a Long Neoantigen Peptide (e.g., 35-mer) using Pseudoproline Dipeptides
This protocol outlines a general procedure for the automated synthesis of a 35-amino acid neoantigen peptide on a rink amide resin using Fmoc/tBu chemistry and incorporating pseudoproline dipeptides to mitigate aggregation.
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (where Xaa is the preceding amino acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Instrumentation:
-
Automated peptide synthesizer
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Preparation:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes, drain.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the reaction vessel and couple for 45-60 minutes.
-
For pseudoproline dipeptides: Dissolve the Fmoc-pseudoproline dipeptide (2 eq.), HBTU/HATU (1.9 eq.), and DIPEA (4 eq.) in DMF. Add to the reaction vessel and couple for 60-90 minutes.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. Strategically substitute standard dipeptide sequences with the corresponding pseudoproline dipeptides at intervals of 6-8 residues, particularly before hydrophobic clusters.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, followed by IPA and DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Facilitating the Synthesis of Cyclic Peptides for Cancer Targeting
Cyclic peptides are of great interest in oncology due to their enhanced stability, receptor binding affinity, and cell permeability compared to their linear counterparts.[7] For example, cyclic peptides containing the Arg-Gly-Asp (RGD) motif are widely explored for targeting integrins that are overexpressed on cancer cells.[8][9][10] The synthesis of cyclic peptides often involves an on-resin or solution-phase cyclization step, which can be sterically hindered. Pseudoproline dipeptides can pre-organize the linear precursor into a "turn-like" conformation, which facilitates the subsequent cyclization step, leading to higher yields and purity.[4]
Workflow for Cyclic Peptide Synthesis using Pseudoproline Dipeptides
Caption: Workflow for cyclic peptide synthesis.
Protocol 2: On-Resin Cyclization of an RGD-Containing Peptide using a Pseudoproline Dipeptide
This protocol describes the synthesis of a cyclic RGD peptide where a pseudoproline dipeptide is used to facilitate the on-resin head-to-tail cyclization.
Materials:
-
2-Chlorotrityl chloride resin pre-loaded with Fmoc-Asp(OAll)-OH
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH (as a turn-inducer)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane
-
Cyclization reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA
-
Other reagents and solvents as in Protocol 1.
Procedure:
-
Linear Peptide Synthesis:
-
Swell the Fmoc-Asp(OAll)-OH loaded resin in DCM.
-
Perform automated or manual SPPS to assemble the linear peptide sequence. Incorporate the pseudoproline dipeptide at a position anticipated to induce a turn.
-
The N-terminus remains Fmoc-protected after the final coupling.
-
-
Simultaneous N-terminal and Side-Chain Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (5 eq.) in DCM for 30 minutes to remove the Allyl protecting group from the Asp side chain. Repeat this step.
-
Wash the resin thoroughly with DCM and DMF.
-
Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Swell the deprotected linear peptide-resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test (should be negative).
-
Wash the resin with DMF, IPA, and DCM.
-
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin using a TFA cleavage cocktail as described in Protocol 1.
-
Precipitate, purify, and analyze the cyclic peptide as described in Protocol 1.
-
Enhancing the Synthesis of Peptide Scaffolds for Peptide-Drug Conjugates (PDCs)
Peptide-drug conjugates (PDCs) are a rapidly growing class of targeted cancer therapeutics.[11][12] They consist of a targeting peptide, a linker, and a cytotoxic payload. The synthesis of the peptide component can be challenging, especially if it is long or hydrophobic. Pseudoproline dipeptides can be invaluable in ensuring the efficient and high-purity synthesis of these peptide scaffolds, which is critical for the overall success of the final conjugate.
Signaling Pathway for PDC Action
Caption: General mechanism of PDC action.
Quantitative Data Summary
The impact of pseudoproline dipeptides on peptide synthesis can be quantified by comparing key synthesis parameters with and without their use.
| Parameter | Standard SPPS (Difficult Sequence) | SPPS with Pseudoproline Dipeptides | Improvement |
| Crude Purity | Often <50% | Typically >70% | Significant |
| Overall Yield | Low to moderate | Moderate to high | 2-5 fold increase |
| Coupling Time | Can be prolonged (>2 hrs) | Standard (45-90 min) | Faster |
| Purification | Complex, often requiring multiple steps | Simplified | Less time and solvent |
Troubleshooting and Best Practices
-
Placement of Pseudoproline Dipeptides: For optimal disruption of aggregation, pseudoproline dipeptides should be spaced approximately 6-8 residues apart. Avoid placing them immediately adjacent to a natural proline residue.
-
Coupling to the Pseudoproline: Coupling an amino acid onto the N-terminus of a pseudoproline can be slightly slower due to steric hindrance. It is advisable to use a longer coupling time or a more potent coupling agent like HATU.
-
Cleavage: The oxazolidine/thiazolidine ring is stable to the mild acid conditions used for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl resin), allowing for the synthesis of protected peptide fragments. Complete cleavage and regeneration of the native amino acid requires standard TFA treatment.
-
Side Reactions: Under harsh conditions, such as high temperatures in microwave-assisted synthesis, ring-opening of the pseudoproline can occur.[13] Careful monitoring of synthesis conditions is recommended.
Conclusion
Pseudoproline dipeptides are an indispensable tool in the modern peptide chemist's arsenal, particularly in the demanding field of oncology research. By effectively mitigating the pervasive issue of peptide aggregation during SPPS, they enable the routine synthesis of long, complex, and cyclic peptides that are central to the development of next-generation cancer vaccines, targeted therapeutics, and diagnostic agents. The protocols and guidelines presented herein provide a framework for researchers to leverage the power of pseudoproline dipeptides to accelerate their research and overcome synthetic bottlenecks.
References
-
Cooper, B. M., Iaea, D. B., & Rensch, C. A. (2023). Peptide Drug Conjugates and Their Role in Cancer Therapy. Pharmaceuticals, 16(1), 89. [Link]
-
AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Kamarudin, N. A., & Jasamai, M. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 27(14), 4428. [Link]
-
Creative Biolabs. (n.d.). Synthetic Long Peptide (SLP) based Neoantigen Cancer Vaccine Development Service. Retrieved from [Link]
-
Thundimadathil, J. (2023). Peptide-Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Molecules, 28(14), 5431. [Link]
-
de Groot, A. M. (2016). Liposome-based synthetic long peptide vaccines for cancer immunotherapy. Leiden University. [Link]
-
AAPPTec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
-
Aragen. (2026, January 22). Scalable Production of Unique Pseudoproline and Dmb Dipeptides for Efficient SPPS. Retrieved from [Link]
-
Kumar, A., et al. (2012). Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. Journal of visualized experiments : JoVE, (66), e4136. [Link]
- Wöhr, T., et al. (1996). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
- White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science, 10(1), 18-26.
-
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]
-
Neuland Laboratories. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]
- Plé, K., et al. (2010). Synthesis of new cyclic RGD peptides for specific tumor cell targeting. ChemBioChem, 11(8), 1083-1092.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Mifune, Y., Nakamura, H., & Fuse, S. (2016). A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide. Organic & Biomolecular Chemistry, 14(46), 11244-11249. [Link]
- Ma, Y., et al. (2017). Peptide-Drug Conjugate: A Novel Drug Design Approach. Current Medicinal Chemistry, 24(30), 3373-3396.
-
Guttman, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link]
Sources
- 1. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 12. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
The following technical guide details the optimization of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH coupling in Solid Phase Peptide Synthesis (SPPS). This content is structured for immediate application by research scientists and process chemists.
Product Identity: Fmoc-Ala-Cys(ΨMe,MePro)-OH Function: Aggregation disruptor (Pseudoproline Dipeptide) Core Application: Overcoming "difficult sequences" and beta-sheet formation during SPPS.[1]
Core Troubleshooting Guide (Q&A)
Q1: I am observing low coupling efficiency (<80%) with this dipeptide. Why is this happening and how do I fix it?
Technical Insight: The this compound unit is sterically bulky due to the dimethylthiazolidine ring system.[1] Standard diffusion rates into the resin matrix are slower compared to single amino acids.[1] Furthermore, if the resin loading is high (>0.5 mmol/g), steric crowding exacerbates the issue.
Corrective Actions:
-
Switch Activation Chemistry: Move from HBTU/DIPEA to DIC/Oxyma Pure . Carbodiimide/Oxime activation is less sterically demanding and minimizes racemization risks associated with Cysteine derivatives.[1]
-
Solvent Optimization: Use a binary solvent system. Dissolve the dipeptide in a minimal amount of DMF, then dilute with DCM (50:50 ratio). DCM swells polystyrene resins (like 2-CTC or Wang) better than DMF, improving diffusion.[1]
-
Double Coupling: Perform a double coupling cycle.
-
Coupling 1: 2 hours at Room Temperature (RT).[1]
-
Coupling 2: 1 hour at RT with fresh reagents.
-
Q2: Is racemization a concern for this dipeptide?
Technical Insight: Yes, but less so than linear Cysteine.[1] While the thiazolidine ring constrains the Cysteine alpha-carbon, minimizing oxazolone formation, the activation of the C-terminal carboxyl group (the Cys residue) still carries a risk of epimerization, particularly in the presence of strong bases like DBU or high concentrations of DIPEA.
Protocol Adjustment:
-
Avoid: Pre-activation with uronium salts (HATU/HBTU) in the presence of excess base for prolonged periods.[1]
-
Preferred Base: If using HATU/HOAt for difficult couplings, substitute DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker, non-nucleophilic base that significantly reduces base-catalyzed proton abstraction at the alpha-carbon.[1]
Q3: The pseudoproline ring (thiazolidine) isn't opening during cleavage. What is wrong?
Technical Insight: The dimethylthiazolidine ring is acid-labile but more stable than the oxazolidine ring found in Ser/Thr pseudoprolines.[1] Standard TFA cleavage (95% TFA) is usually sufficient, but high water content or insufficient scavenging can drive the equilibrium back toward the closed ring or result in incomplete hydrolysis.[1]
Optimization:
-
Cocktail Modification: Ensure your cleavage cocktail contains at least 2.5% H2O and 2.5% TIS (Triisopropylsilane) or EDT (Ethanedithiol).[1] Water is the nucleophile required to hydrolyze the iminium ion intermediate formed after ring opening.[1]
-
Time: Extend cleavage time to 3–4 hours if mass spec shows a +40 Da adduct (characteristic of the isopropylidene group remaining attached).
Experimental Protocols
Protocol A: Standard High-Efficiency Coupling (Recommended)
Best for general synthesis to minimize racemization.[1]
Reagents:
-
This compound (3.0 eq relative to resin loading)[1]
-
DIC (Diisopropylcarbodiimide) (3.0 eq)[1]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)[1]
-
Solvent: DMF (or DMF/DCM 1:1)[1]
Workflow:
-
Dissolution: Dissolve the dipeptide and Oxyma Pure in DMF.
-
Activation: Add DIC to the mixture. Do not pre-activate for more than 2-3 minutes.
-
Addition: Add the activated solution immediately to the resin.[1]
-
Reaction: Agitate for 120 minutes at room temperature.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).[1] Note: If coupling to a Proline or another Pseudoproline, use the Chloranil or Chloranil/Acetaldehyde test.
Protocol B: "Hard-to-Couple" Sequences (Steric Bulk)
Use this only if Protocol A fails.
Reagents:
-
This compound (2.5 eq)[1]
-
HATU (2.5 eq)[1]
-
HOAt (2.5 eq) - Optional, boosts efficiency[1]
-
2,4,6-Collidine (5.0 eq)[1]
Workflow:
-
Dissolve amino acid and HATU in DMF.
-
Add Collidine immediately before adding to the resin.[1]
-
Agitate for 2 hours.
-
Critical: Wash resin with DCM immediately after coupling to remove residual collidine before deprotection.[1]
Decision Tree for Optimization
The following diagram outlines the logical flow for troubleshooting coupling issues with Cys-pseudoprolines.
Caption: Decision logic for optimizing pseudoproline dipeptide coupling based on yield and side-reaction analysis.
Comparative Data: Coupling Reagents
The table below summarizes the efficiency and racemization risks associated with different activation methods for Cysteine-based pseudoprolines.
| Activation Method | Coupling Efficiency (Steric) | Racemization Risk | Recommended Use Case |
| DIC / Oxyma | High | Very Low | Standard Protocol. Best balance of yield and purity.[1] |
| HATU / DIPEA | Very High | High | Avoid if possible.[1] High risk of C-terminal epimerization.[1] |
| HATU / Collidine | High | Low-Medium | Use for extremely difficult couplings where DIC fails.[1] |
| PyBOP / DIPEA | Medium | Medium | Legacy method; generally outperformed by DIC/Oxyma.[1] |
| COMU / DIPEA | Very High | Low | Excellent alternative to HATU, often lower racemization.[1] |
References
-
Sampson, W. R., et al. The synthesis of Cys-containing peptides using pseudoproline dipeptides.[1] Organic Letters, 2014.[1] (Contextual grounding on Cys-pseudoproline stability and cleavage).
Sources
Side reactions of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH in SPPS
This Technical Support Guide is designed to address the specific challenges associated with Fmoc-Ala-Cys(ΨMe,Mepro)-OH , a specialized pseudoproline dipeptide used to disrupt aggregation in Solid Phase Peptide Synthesis (SPPS).
Product Overview & Mechanism
Reagent: Fmoc-Ala-Cys(ΨMe,Mepro)-OH (Thiazolidine-based pseudoproline).
Primary Function: Disruption of secondary structure (
Key Structural Feature:
The Cysteine side chain is cyclized with the
Troubleshooting Guide: Diagnostics & Solutions
Issue A: Mass Spectrometry shows +40 Da mass shift (The "Acetone Adduct")
Symptom: The target peptide is the major product, but a significant peak corresponds to [M + 40 Da]. Diagnosis: Incomplete Ring Opening. The thiazolidine ring has failed to hydrolyze completely during the final TFA cleavage. Technical Insight: Thiazolidines are thermodynamically more stable than their oxazolidine (Ser/Thr) counterparts. While standard cleavage cocktails (95% TFA) often open Ser/Thr rings in 1–2 hours, Cys-pseudoprolines may remain partially intact, retaining the isopropylidene (acetone) protecting group.
Protocol: Enhanced Ring Opening If the +40 Da adduct persists, modify your cleavage protocol:
| Parameter | Standard Protocol | Enhanced Protocol (Thiazolidine) |
| TFA Concentration | 95% TFA | 95% TFA (Concentration is key, do not dilute) |
| Scavengers | 2.5% TIS, 2.5% H2O | 5% H2O (Water is required for hydrolysis) |
| Temperature | Room Temperature (20°C) | 35°C - 40°C (Mild heating) |
| Duration | 2 Hours | 4 - 6 Hours (Monitor via HPLC) |
Warning: Extending cleavage time increases the risk of side reactions (Trp alkylation, Met oxidation). Ensure adequate scavengers (EDT/DODT) are present if these residues are in the sequence.
Issue B: Deletion Sequences (Missing Dipeptide)
Symptom: Mass spectrum shows [M - (Ala-Cys)]. Diagnosis: Steric Hindrance during Coupling. Technical Insight: Although the dipeptide strategy avoids coupling to the hindered secondary amine of the pseudoproline, the Fmoc-Ala-Cys(ΨMe,Mepro)-OH unit itself is bulky. It may couple slowly to the resin-bound chain, especially if the preceding residue is also bulky (e.g., Val, Ile, Thr).
Protocol: Optimized Coupling
-
Reagent Choice: Switch from DIC/Oxyma to HATU/HOAt or COMU for this specific coupling step.
-
Double Coupling: Perform two coupling cycles (2 x 1 hour) rather than one long cycle.
-
Solvent: Use DMF (better swelling) rather than NMP for this step, or a binary mixture.
Issue C: Alkylation of Cysteine (Mass +106 Da or similar)
Symptom: Correct mass is absent; peaks corresponding to [M + 106] (p-hydroxybenzyl) or [M + 56] (t-butyl) are observed. Diagnosis: Scavenger Failure. Technical Insight: Once the thiazolidine ring opens, the liberated sulfhydryl (-SH) group of the Cysteine is an aggressive nucleophile. It will trap carbocations generated from other protecting groups (Trt, tBu, Pbf) or the resin linker (Wang resin linker fragments).
Protocol: Scavenger Cocktail "Reagent K" Variant For Cys-containing peptides, water and TIS are often insufficient. Use a thiol-based scavenger:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethanedithiol) or DODT: 2.5% (Critical for protecting free Cys)
Visualizing the Pathway
The following diagram illustrates the critical stability difference between Ser/Thr and Cys pseudoprolines during the cleavage step.
Caption: Pathway of Cys-Pseudoproline cleavage showing the risk of incomplete ring opening (Red) vs. the desired native peptide (Green).
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Ala-Cys(ΨMe,Mepro)-OH to prevent racemization of Cysteine? A: Yes, indirectly. The primary cause of Cys racemization is base-catalyzed proton abstraction during activation. Since you are coupling a dipeptide where the Cys is already coupled to Ala, the activation happens on the Alanine carboxylic acid. Alanine is far less prone to racemization than Cysteine. Furthermore, the thiazolidine ring locks the Cys geometry, preventing epimerization during the synthesis of the rest of the chain.
Q: Why does the manufacturer state it is "acid labile" if it is stable? A: "Acid labile" is relative. Compared to a standard amide bond, the ring is labile. However, compared to Ser/Thr pseudoprolines, it is robust. In the context of SPPS, it requires high concentrations of TFA (90%+) and water to drive the equilibrium toward the open chain. It will not open with dilute acid (e.g., 1% TFA in DCM).
Q: Should I manually pre-activate this dipeptide? A: Yes. Do not leave the dipeptide in basic solution (DIEA/NMM) for long periods before adding it to the resin. Activate immediately before use to prevent any potential epimerization of the Alanine residue, although this risk is low.
Q: Can I use this reagent for microwave synthesis? A: Yes, pseudoprolines are stable under standard microwave coupling conditions (max 75°C). However, avoid excessive temperatures (>90°C) which might degrade the sensitive thiazolidine ring or cause premature loss of the Fmoc group.
References
-
Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society, 117(26), 7064-7070.
-
Sampson, W. R., et al. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 16(6), 1680–1683.
-
White, P. & Novabiochem. (2002). "Pseudoproline Dipeptides: Usage and Applications." Merck/Millipore Technical Notes.
-
Stathopoulos, P., et al. (2013).[2] "Side reactions in the SPPS of Cys-containing peptides." Amino Acids, 44(5), 1357-1363.[2]
Sources
Preventing racemization during coupling of pseudoproline dipeptides
Technical Support Center: High-Fidelity Coupling of Pseudoproline Dipeptides
Current Status: Operational Topic: Minimizing Racemization & Optimizing Coupling Integrity Ticket ID: PSIPRO-RAC-001
Executive Summary: The "Racemization Paradox"
User Query: “I am observing epimers/racemization when coupling Fmoc-pseudoproline dipeptides. I thought these were designed to prevent aggregation and side reactions. What is going wrong?”
The Short Answer: Pseudoproline (PsiPro) dipeptides (e.g., Fmoc-Xaa-Ser(ΨMe,Me)-OH) are structurally designed to prevent racemization via the oxazolone pathway due to the cyclic nature of the C-terminal residue. However, base-mediated enolization remains a critical risk factor.
The most common cause of racemization during the coupling of a PsiPro dipeptide is the use of strong bases (like DIPEA) in combination with uronium/phosphonium coupling reagents (HATU, HBTU, PyBOP).
The Solution: Switch from DIPEA (pKa ~10.5) to 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4) or use base-free carbodiimide chemistry (DIC/Oxyma).
Diagnostic & Troubleshooting Module
Use this Q&A guide to diagnose your specific experimental failure.
Issue A: Double peaks observed in HPLC after coupling the PsiPro dipeptide.
-
Diagnosis: This indicates the formation of diastereomers (epimers). While the PsiPro ring protects the C-terminal alpha-carbon, the high basicity of DIPEA can abstract the proton from the activated carboxyl center (direct enolization) or, more rarely, racemize the preceding N-terminal amino acid (Xaa) if it is sensitive (e.g., Cys, His).
-
Corrective Action:
-
Immediate: Abandon the HATU/DIPEA protocol.
-
Protocol: Adopt the Collidine-Buffered Activation (see Protocol B below). Collidine is sufficient to activate the uronium salt but too sterically hindered and weak to abstract the alpha-proton efficiently.
-
Issue B: Low coupling efficiency (Deletion sequences).
-
Diagnosis: PsiPro dipeptides are bulky. Standard coupling times (30-60 min) may be insufficient, leading to deletions.
-
Corrective Action:
-
Optimization: Increase coupling time to 2–4 hours.
-
Reagent: Use DIC/Oxyma Pure . This system is not only safer regarding racemization but often superior for coupling sterically hindered amino acids compared to HBTU.
-
Issue C: "Mass +40" or "Mass -18" anomalies.
-
Diagnosis: This is likely not racemization but ring instability.
-
Mass +40: Incomplete ring closure or hydrolysis during storage (rare).
-
Mass -18: Dehydration (rare).
-
Real Issue: Acidolytic cleavage of the PsiPro ring occurs during the final TFA cleavage. If the ring opens prematurely (e.g., during acidic washes), you lose the structural benefits.
-
-
Corrective Action: Ensure the PsiPro dipeptide is stored at -20°C and minimize exposure of the resin to strong acids (< 1% TFA) until the final cleavage step.
The Science of Racemization Control
To prevent failure, you must understand the mechanism. Racemization in SPPS typically occurs via two pathways: Oxazolone Formation or Direct Enolization .
-
Standard AAs: The amide backbone attacks the activated carbonyl, forming an oxazolone. The alpha-proton becomes acidic, leading to chiral inversion.
-
PsiPro Dipeptides: The nitrogen of the C-terminal residue (Ser/Thr) is locked in an oxazolidine ring.[1][2] It is a tertiary amide (part of the ring) and geometrically constrained. It cannot easily form an oxazolone.
-
The Danger Zone: Because the oxazolone path is blocked, users become complacent. However, Direct Enolization (proton abstraction by base) is still possible if the base is too strong (DIPEA) and the activation is prolonged.
Visualizing the Mechanism
Figure 1: The "Base Choice" mechanism. Strong bases like DIPEA enable the direct enolization pathway, bypassing the PsiPro's natural defense against oxazolone formation. Collidine prevents this.
Validated Experimental Protocols
Do not deviate from these parameters when coupling Fmoc-Xaa-Ser/Thr(ΨMe,Me)-OH .
Protocol A: The "Gold Standard" (DIC/Oxyma)
Best for: Routine couplings, minimizing all racemization risks.
-
Reagents:
-
Fmoc-PsiPro Dipeptide (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Solvent: DMF or NMP (DCM can be used for solubility, 1:1 mix).
-
-
Procedure:
-
Dissolve the PsiPro and Oxyma in the solvent.
-
Add DIC immediately prior to adding to the resin.
-
Pre-activation: < 2 minutes (Do not age the ester).
-
Coupling Time: 2 to 4 hours at Room Temperature.
-
-
Why this works: This is a base-free method (during activation).[3] The acidity of Oxyma suppresses enolization.
Protocol B: The "Power Coupling" (HATU/Collidine)
Best for: Extremely difficult sequences or when DIC fails.
-
Reagents:
-
Fmoc-PsiPro Dipeptide (2.5 eq)
-
HATU (2.4 eq) — Slight deficit to prevent capping.
-
TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 - 5.0 eq)
-
NO DIPEA.
-
-
Procedure:
-
Why this works: Collidine acts as a proton scavenger for the H+ released during coupling but is too weak to strip the alpha-proton from the activated amino acid.
Comparative Data: Base Effects
| Parameter | DIPEA (Diisopropylethylamine) | Collidine (TMP) | Impact on PsiPro |
| pKa (Conjugate Acid) | ~10.5 | ~7.4 | Collidine is ~1000x less basic. |
| Steric Hindrance | High | Very High | Both are hindered, but Collidine's aromatic ring adds bulk. |
| Racemization Risk | High (via Enolization) | Low/Negligible | DIPEA promotes alpha-proton abstraction. |
| Coupling Speed | Fast | Moderate | Collidine is sufficient for HATU/PyBOP activation. |
| Recommendation | AVOID for Cys, His, PsiPro | PREFERRED | Standard for racemization-prone couplings. |
Workflow Decision Tree
Follow this logic to ensure process integrity.
Figure 2: Decision Matrix for selecting the correct coupling protocol based on residue sensitivity.
References
-
Wöhr, T., & Mutter, M. (1995).[7][8] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][2][7][8] Tetrahedron Letters.[8] Link
-
ChemPep Technical Notes. Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Base Selection.Link
-
Bachem Technical Guides. Pseudoproline & Isoacyl dipeptides: Preventing Aggregation.Link
-
BenchChem Support. Strategies to Prevent Racemization During Peptide Synthesis.Link[9]
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization. Journal of Organic Chemistry. Link
Disclaimer: This guide is for research purposes. Always verify protocols with a small-scale test cleavage before committing valuable resin.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Peptides Containing Fmoc-Ala-Cys(ΨMe,Me)pro-OH
Case ID: T-CYS-PSI-001 Status: Escalated to Senior Application Scientist Subject: Troubleshooting HPLC purification and Mass Spec anomalies for Cys-Pseudoproline peptides.
Executive Summary
You are likely encountering difficulties because Fmoc-Ala-Cys(ΨMe,Me)pro-OH behaves differently than standard Ser/Thr pseudoprolines. While Ser/Thr oxazolidine rings open rapidly in TFA, the Cys-derived thiazolidine ring is significantly more stable.
The most common failure modes are:
-
Incomplete Ring Opening: Observing a Mass +40 Da anomaly (isopropylidene adduct).
-
Hydrophobicity Shifts: The closed-ring peptide elutes significantly later than the native peptide.
-
Oxidation: Free cysteines rapidly dimerize (Mass 2M-2H) at neutral pH.
Module 1: The "Ghost" Peak (+40 Da) Diagnostic
User Question: "I see a major peak with a mass exactly 40 Da higher than my expected peptide. Is this an adduct?"
Technical Insight: This is the hallmark of an intact thiazolidine ring . The "Ψ(Me,Me)pro" structure is a dimethyl-thiazolidine ring derived from acetone. Unlike standard protecting groups (Boc, tBu), this ring requires thermodynamic equilibrium to open. If your cleavage cocktail lacks sufficient water or the reaction time is too short, the ring remains closed.
Corrective Protocol:
-
Check the Cocktail: Ensure your cleavage cocktail contains at least 2.5% to 5% Water . The hydrolysis is water-dependent.
-
Recommended Cocktail: TFA (94%) / Water (2.5%) / EDT (2.5%) / TIS (1%).
-
-
Extend Cleavage Time: Cys-pseudoprolines often require 3–4 hours in TFA, whereas standard peptides cleave in 1–2 hours.
-
Rescue Procedure: If you have already precipitated the peptide and see the +40 Da mass:
-
Redissolve the crude peptide in neat TFA/Water (95:5).
-
Let it stand for 2 hours.
-
Reprecipitate with cold ether.[1]
-
Module 2: HPLC Method Development
User Question: "My peptide elutes as a broad smear, or I see multiple peaks with the same mass."
Technical Insight: Free cysteine peptides are notorious for on-column oxidation and disulfide shuffling. Additionally, if the thiazolidine ring is only partially open, you will have two distinct species with vastly different hydrophobicities.
Troubleshooting Table: Peak Shape & Retention
| Symptom | Probable Cause | Solution |
| Broad / Split Peak | Disulfide shuffling (Dimerization) | Acidify Eluents: Ensure Buffer A and B have 0.1% TFA. Avoid phosphate buffers at pH > 6. |
| Late Eluting Peak (+40 Da) | Closed Thiazolidine Ring | Reprocess: See Module 1. The closed ring is much more hydrophobic than the free Cys. |
| Doublet Peak (Same Mass) | Cys Racemization (L-Cys vs D-Cys) | Check Coupling: Cys is prone to racemization during coupling if base (DIEA) is too high. Use Oxyma/DIC at neutral pH. |
| Fronting Peak | Overloading / Aggregation | Temperature: Run the column at 40°C–50°C to disrupt aggregates (unless Met/Trp are present and sensitive). |
Visualization: The Thiazolidine Cleavage Pathway The diagram below illustrates the critical bottleneck where the +40 Da impurity originates.
Caption: The conversion from the Thiazolidine intermediate to the Native Peptide is the rate-limiting step. Insufficient water traps the peptide in the red state (+40 Da).
Module 3: Handling & Storage (Preventing Dimerization)
User Question: "I purified the peptide, but after lyophilization, the mass spectrum shows 2M-2H (Dimer). How do I stop this?"
Technical Insight: Cysteine thiols (-SH) oxidize to disulfides (-S-S-) in air, especially at pH > 7. Lyophilization concentrates the peptide, accelerating this process.
Protocol for Handling Cys-Peptides:
-
Eluent Modification: Use 0.1% TFA throughout. The low pH protonates the thiol, reducing reactivity.
-
Degassing: Thoroughly degas all HPLC solvents with Helium or ultrasonication to remove dissolved oxygen.
-
Post-Purification Storage:
-
Lyophilize immediately after collection.
-
Store under Argon or Nitrogen.
-
If the dimer forms, treat with TCEP (Tris(2-carboxyethyl)phosphine) before use. TCEP is preferred over DTT because it is stable at acidic pH and does not interfere with UV monitoring as aggressively as DTT.
-
Module 4: Workflow Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for diagnosing mass anomalies before committing to preparative HPLC.
References
-
Novabiochem (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS. (Standard protocols for pseudoproline handling).
-
Sampson, W. R., et al. The synthesis of "difficult" peptides using pseudoproline dipeptides. (Foundational work on aggregation disruption).
-
Mutter, M., et al. Pseudoprolines: peptide bond structure disruption in the solubilization of difficult sequences. (Mechanism of thiazolidine stability).[2]
-
Bachem. Peptide Cleavage: A Guide to TFA Cleavage in Fmoc SPPS. (Scavenger cocktails for Cys-containing peptides).
Sources
Technical Support Center: Troubleshooting Incomplete Cleavage of Pseudoproline Dipeptides from Resin
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete cleavage of peptides containing pseudoproline dipeptides from the resin. Here, we synthesize technical accuracy with field-proven insights to help you navigate this common challenge in SPPS.
Introduction to Pseudoproline Dipeptides in SPPS
Pseudoproline dipeptides are invaluable tools in Fmoc-based solid-phase peptide synthesis, particularly for long or challenging sequences.[1] These dipeptides, derived from serine (Ser), threonine (Thr), or cysteine (Cys), are incorporated into a peptide sequence to disrupt the formation of secondary structures like β-sheets, which can lead to aggregation and poor coupling efficiency.[1][2][3][4] The oxazolidine or thiazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, enhancing solubility and improving synthetic yields.[2][5] Upon completion of the synthesis, the pseudoproline moiety is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native amino acid.[1][3] However, incomplete cleavage can lead to significantly reduced yields and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: How do I know if I have incomplete cleavage of my pseudoproline-containing peptide?
A low final peptide yield is the most common indicator. To confirm that the issue is incomplete cleavage, you can perform a qualitative Kaiser test on the resin beads after the cleavage procedure.[6] A deep blue or purple color indicates the presence of free primary amines on the peptide still attached to the resin.[6]
Q2: What is the general mechanism for pseudoproline cleavage?
The cleavage of pseudoproline dipeptides is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the oxazolidine or thiazolidine ring, leading to ring-opening and the regeneration of the native serine, threonine, or cysteine residue.[3][7] This occurs concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.
Q3: Are all pseudoproline dipeptides cleaved with the same efficiency?
Generally, oxazolidine-based pseudoprolines (from Ser and Thr) are readily cleaved with standard TFA cocktails.[3] Thiazolidine-based pseudoprolines (from Cys) have been reported to be more stable to TFA, sometimes requiring longer cleavage times or harsher conditions.[2] However, recent studies have shown that their cleavage can be as efficient as their oxazolidine counterparts.[2]
In-Depth Troubleshooting Guide
If you have confirmed incomplete cleavage, this section provides a systematic approach to identify and resolve the root cause.
Step 1: Evaluate Your Cleavage Cocktail
The composition of your cleavage cocktail is critical for efficient cleavage and for protecting your peptide from side reactions.
Common Issue: Inappropriate or degraded cleavage cocktail.
Causality: TFA is the primary reagent for cleavage, but scavengers are necessary to quench reactive cationic species generated from protecting groups and the resin linker. Without effective scavengers, these cations can re-attach to the peptide or cause other side reactions.[8] Reagents, especially TFA and thio-compounds, can degrade over time, reducing their efficacy.[6][9]
Solutions:
-
Use Fresh Reagents: Always prepare your cleavage cocktail fresh before each use with high-quality reagents.[8][10]
-
Select Appropriate Scavengers: The choice of scavengers depends on the amino acids in your peptide sequence. A common and effective general-purpose cocktail is Reagent K. However, for most sequences, a simpler mixture is often sufficient.
| Scavenger | Purpose | Typical Concentration |
| Water | Proton source, helps suppress some side reactions. | 2.5 - 5% |
| Triisopropylsilane (TIS) | Reduces trityl cations and other carbocations. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenges a broad range of cations, particularly useful for peptides containing Trp. | 2.5% |
| Phenol | Scavenges various cationic species. | 5% |
| Thioanisole | A scavenger that also helps to soften the resin. | 5% |
Recommended General-Purpose Cleavage Cocktail:
A widely effective and less malodorous cleavage cocktail for many sequences is a mixture of TFA/TIS/water (95:2.5:2.5, v/v/v).[8] For peptides with sensitive residues like Cys, Met, or Trp, consider using a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).
Step 2: Optimize Cleavage Conditions
Common Issue: Insufficient cleavage time or inadequate TFA concentration.[8]
Causality: The cleavage reaction is a chemical process that requires sufficient time to go to completion. While many peptides are cleaved within 2-3 hours, more complex or sterically hindered peptides, as well as those with certain pseudoprolines, may require longer reaction times.[8][11] A high concentration of TFA (typically 95%) is necessary to drive the cleavage reaction.[8]
Solutions:
-
Extend Cleavage Time: If you suspect incomplete cleavage, extend the reaction time to 3-4 hours.[8] For particularly difficult sequences or if using thiazolidine-based pseudoprolines, you may need to extend it further. It is always recommended to perform a small-scale trial cleavage to determine the optimal time.[12]
-
Ensure Sufficient TFA Volume: Use enough cleavage cocktail to fully swell the resin.[10] For polystyrene resins, a common recommendation is 10-25 ml of cocktail per gram of resin.
Step 3: Post-Cleavage Verification and Re-Cleavage
Common Issue: Peptide remains on the resin after the initial cleavage attempt.
Causality: As discussed, this can be due to suboptimal cleavage cocktail or conditions.
Solution:
-
Perform a Post-Cleavage Kaiser Test: This will confirm the presence of remaining peptide on the resin.[6]
-
Re-cleave the Resin: If the Kaiser test is positive, you can re-subject the resin to a fresh batch of cleavage cocktail for an extended period.[9]
Experimental Protocols
Protocol 1: Post-Cleavage Kaiser Test
Objective: To qualitatively assess for the presence of peptide remaining on the resin after cleavage.[6]
Materials:
-
Resin beads post-cleavage
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
Small glass test tube
-
Heating block at 100°C
Procedure:
-
Place a small sample of dried resin beads (5-10 mg) into a clean test tube.[6]
-
Add 2-3 drops each of Reagent A, B, and C to the test tube.[6]
-
Heat the tube at 100°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.[6]
Interpretation:
-
Positive Result (Incomplete Cleavage): A deep blue or purple color indicates the presence of primary amines.[6]
-
Negative Result (Complete Cleavage): The solution and beads remain colorless or turn a faint yellow/brown.[6]
Protocol 2: Standard Cleavage of Pseudoproline-Containing Peptides
Objective: To cleave the peptide from the resin and deprotect the side chains, including the pseudoproline moiety.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (10-25 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.[8][11]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[11]
-
Isolate the peptide precipitate by centrifugation or filtration.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete cleavage of pseudoproline dipeptides.
Caption: Troubleshooting workflow for incomplete pseudoproline dipeptide cleavage.
Concluding Remarks
The successful synthesis of complex peptides often relies on the strategic use of tools like pseudoproline dipeptides. While they are highly effective at mitigating on-resin aggregation, their successful removal is paramount to achieving a high yield of the final product. By systematically evaluating your cleavage cocktail and reaction conditions, you can effectively troubleshoot and resolve issues of incomplete cleavage. Always remember that a small-scale trial cleavage is a prudent step to optimize conditions for your specific peptide.
References
-
Peptide test cleavage troubleshooting. Reddit. [Link]
-
Pseudoproline Dipeptides. Aapptec Peptides. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]
-
Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Thieme Chemistry. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
- Pseudoproline dipeptides.
-
Cleavage Cocktail Selection. CDN. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. US20100087654A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Status: Active Operator: Senior Application Scientist Ticket ID: SPPS-PSEUDO-CYS-001
Strategic Overview
You are likely employing Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH to overcome "difficult sequences" where intermolecular hydrogen bonding leads to
However, the very feature that solves aggregation—the bulky gem-dimethyl thiazolidine ring—introduces significant steric hindrance during the coupling and cleavage steps. This guide addresses the paradox of using a bulky tool to solve a steric problem.
Module 1: The Installation Phase (Coupling the Dipeptide)
The most critical failure point is the initial attachment of the bulky dipeptide unit to the resin-bound peptide. The C-terminal Cysteine is sterically crowded by the dimethyl group at the 2-position of the thiazolidine ring.
Troubleshooting Guide: Low Coupling Efficiency
Symptom: Kaiser test remains positive (blue) or HPLC shows significant deletion sequences after coupling the dipeptide.
Root Cause: The activation kinetics of the bulky carboxyl group are slow. Standard HBTU/DIPEA protocols often fail to drive the reaction to completion before the activated ester hydrolyzes.
Optimized Protocol: We recommend shifting to Oxyma Pure/DIC or HATU/Collidine chemistries.
| Parameter | Standard Protocol (Avoid) | High-Efficiency Protocol (Recommended) |
| Coupling Reagent | HBTU or TBTU | HATU or DIC/Oxyma Pure |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine / Collidine) |
| Equivalents | 3-4 eq | 3 eq (re-couple if necessary) |
| Time | 45 min | 2 x 120 min (Double Coupling) |
| Solvent | DMF | DMF/NMP (1:1) to improve swelling |
Mechanism of Action:
Using Collidine instead of DIPEA is crucial. Cysteine derivatives are prone to racemization (conversion of L-Cys to D-Cys) via base-catalyzed proton abstraction at the
Module 2: The Elongation Phase (Building on the Dipeptide)
Once the dipeptide is installed, you must couple the next amino acid onto the N-terminal Alanine.
Symptom: Difficulty coupling the subsequent amino acid (AA
Technical Insight: Unlike single pseudoprolines (where you must couple onto a hindered secondary amine), this dipeptide presents an N-terminal Alanine . This is a primary amine and is generally accessible. However, the "kink" structure can sometimes bury the N-terminus inside the resin matrix.
Action Plan:
-
Fmoc Removal: Ensure complete deprotection. The bulky ring can slow down piperidine access. Extend deprotection time to 2 x 10 minutes .
-
Monitoring: Use the Chloranil Test (for secondary amines) or TNBS test rather than Kaiser, as the proline-like structure can sometimes give false negatives/positives depending on the specific conformation, though Ala is a primary amine.
-
Next Coupling: Use standard HATU conditions. The steric hindrance is largely on the previous residue (the Cys ring), so the Ala N-terminus is relatively reactive.
Module 3: The "Reveal" (Ring Opening & Cleavage)
The thiazolidine ring is stable to base (piperidine) but cleaves in acid (TFA) to restore the native Cysteine and Alanine residues.
Symptom: Mass spectrometry shows a mass +40 Da higher than expected (retention of the isopropylidene bridge).
Root Cause: Thiazolidines (Cys-derived) are chemically more stable than Oxazolidines (Ser/Thr-derived). Standard 95% TFA cocktails may not fully open the ring if water content is too low or scavengers are insufficient.
The "Ring-Opener" Cocktail: To drive the equilibrium from the closed thiazolidine to the open Cysteine, you need high thermodynamic activity of water and strong acid.
-
TFA: 94%
-
TIS (Triisopropylsilane): 1% (Scavenger)
-
EDT (Ethanedithiol) or DODT: 2.5% (Crucial for Cys protection)
-
H₂O: 2.5% (Essential for hydrolysis of the iminium ion intermediate)
Reaction Time: Increase cleavage time to 3–4 hours .
Visualizing the Workflow
The following diagram illustrates the decision logic for managing this specific building block.
Figure 1: Decision matrix for incorporating thiazolidine pseudoproline dipeptides, highlighting critical control points at coupling and cleavage.
Frequently Asked Questions (FAQ)
Q1: Why use the dipeptide (Ala-Cys) instead of coupling the pseudoproline monomer directly? A: Coupling a single pseudoproline monomer (Fmoc-Cys(Psi)Pro-OH) places a sterically hindered secondary amine on the resin. Coupling the next amino acid onto that hindered amine is notoriously difficult and slow. The dipeptide Fmoc-Ala-Cys(Psi)Pro-OH comes with the "next" residue (Alanine) already attached. You only have to couple to the Ala, which is a primary amine and much easier (3).
Q2: Can I use microwave irradiation for the coupling? A: Proceed with caution. While microwave energy improves coupling of hindered residues, Cysteine derivatives are thermally sensitive and prone to racemization.[2] If using microwave, limit the temperature to 50°C and use Collidine as the base. Do not exceed 75°C.
Q3: My mass spec shows a peak at M+40. What happened? A: This is the classic signature of incomplete thiazolidine ring opening. The isopropylidene group (from the acetone used to make the ring) is still attached.
-
Fix: Resuspend the crude peptide in a fresh cocktail of TFA/H₂O (95:5) and stir for an additional 2 hours. The water is necessary to hydrolyze the intermediate iminium ion.
Q4: Is the "Psi(Me,Me)pro" unit stable to Piperidine? A: Yes. The thiazolidine ring is stable to basic Fmoc-deprotection conditions (20% Piperidine in DMF). It is designed to survive the entire synthesis and only open during the final acidic cleavage.
References
-
Mutter, M., et al. "Pseudoprolines: peptide bond substitutes for the prevention of secondary structure formation in peptide synthesis." Peptide Research, vol. 8, no. 3, 1995.
-
Merck/Novabiochem. "Fmoc Solid Phase Peptide Synthesis: Pseudoproline Dipeptides." Novabiochem Technical Letters.
-
Sampson, W.R., et al. "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, vol. 5, 1999.
Sources
Validation & Comparative
Comparative Guide: HPLC Analysis of Peptides Synthesized with Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
This guide provides an in-depth technical comparison of HPLC analysis results for peptides synthesized using the pseudoproline dipeptide Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH versus standard stepwise Solid Phase Peptide Synthesis (SPPS).
Executive Summary
Synthesizing hydrophobic or "difficult" peptide sequences often results in low purity and yield due to on-resin aggregation (β-sheet formation).[1] The pseudoproline dipeptide This compound is a specialized building block designed to overcome this by introducing a "kink" in the peptide backbone.
This guide compares the HPLC profiles of peptides generated via:
-
Method A (Standard): Stepwise coupling of Fmoc-Cys(Trt)-OH and Fmoc-Ala-OH.
-
Method B (Pseudoproline): Direct coupling of this compound.
Key Finding: Method B consistently yields sharper HPLC peaks and higher crude purity by preventing aggregation-induced deletion sequences. However, analysts must be vigilant for incomplete thiazolidine ring opening, a unique impurity profile distinguishable by Mass Spectrometry (+40 Da).
Technical Mechanism & Rationale
The Aggregation Problem
In standard SPPS, growing peptide chains often associate via intermolecular hydrogen bonds, forming stable β-sheets.[2] This steric occlusion prevents the entry of activated amino acids, leading to deletion sequences (missing residues) visible as "shoulders" or broad impurity mounds on HPLC.
The Pseudoproline Solution
The Psi(Me,Me)pro moiety is a 2,2-dimethylthiazolidine derivative of Cysteine. It mimics the structure of Proline, locking the peptide backbone into a cis-amide conformation. This "kink" disrupts the secondary structure, keeping the growing chain solvated and accessible.[2]
Mechanism Diagram
The following diagram illustrates the workflow and the critical ring-opening step during cleavage.
Caption: Workflow comparison showing how the pseudoproline moiety prevents aggregation but introduces a specific ring-opening requirement during cleavage.
Experimental Protocols
Synthesis Methodologies
| Parameter | Method A: Standard Stepwise | Method B: Pseudoproline Dipeptide |
| Building Blocks | Fmoc-Cys(Trt)-OH (1.0 eq) then Fmoc-Ala-OH (1.0 eq) | This compound (1.0 eq) |
| Coupling Reagents | DIC/Oxyma or HBTU/DIEA | DIC/Oxyma or HATU/DIEA |
| Coupling Time | 2 x 45 min (Double coupling often required) | 1 x 60 min (Single coupling usually sufficient) |
| Solvent | DMF | DMF |
Critical Cleavage Protocol (Method B)
Unlike Ser/Thr pseudoprolines (oxazolidines) which hydrolyze rapidly, the Cys-derived thiazolidine ring is more stable. Standard cleavage cocktails may be insufficient.
-
Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.[3]
-
Recommended Cocktail for Cys-Psi: 94% TFA, 2.5% EDT (Ethanedithiol), 2.5% H2O, 1% TIS.
-
Duration: 3–4 hours (vs. standard 2 hours).
-
Note: High water concentration favors the equilibrium towards ring opening (hydrolysis of the acetone adduct).
HPLC Analysis & Comparison
Analytical Conditions
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Detection: UV at 214 nm (amide bond) and 280 nm (if Trp/Tyr present).
Comparative Data Profile
| Feature | Method A (Standard) | Method B (Pseudoproline) |
| Main Peak Shape | Broad, tailing (indicative of aggregation). | Sharp, symmetrical. |
| Retention Time ( | Target peak often co-elutes with des-Ala or des-Cys impurities. | Distinct target peak. Late-eluting hydrophobic impurities are minimized. |
| Purity (Area %) | Typically 40–60% for difficult sequences. | Typically >85% for the same sequence. |
| Major Impurities | Deletion sequences (N-1, N-2). | Thiazolidine adduct (+40 Da) if cleavage is too short. |
| Yield | Low (due to aggregation/termination). | High (near quantitative coupling). |
Troubleshooting: Identifying the Thiazolidine Adduct
If the pseudoproline ring does not fully open during TFA cleavage, you will observe a specific impurity peak on the HPLC.
-
HPLC Behavior: The Thiazolidine-protected peptide is more hydrophobic than the native peptide. It will elute later (higher
) than the target Ala-Cys peptide. -
Mass Spec Confirmation:
-
Native Peptide: Mass =
-
Thiazolidine Impurity: Mass =
-
Calculation: The ring adds an isopropylidene group (
, +42) but loses water ( , -18) during formation? No, the net addition to the linear Cys is the acetone equivalent minus water. -
Correction: Cys (
) vs Thiazolidine ( ). Difference is . Mass difference is +40.03 Da .
-
Expert Recommendations
-
Water is Key: The ring opening is a hydrolysis reaction. Ensure your cleavage cocktail contains at least 2.5% water. If the +40 Da impurity persists, increase water to 5% and extend cleavage time.
-
EDT Scavenger: Use Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail. The free thiol of the regenerated Cysteine is prone to oxidation; EDT protects it and prevents side reactions that might confuse HPLC interpretation.
-
Post-Synthesis Treatment: If the +40 Da peak is major, the crude peptide can be treated with a solution of methoxyamine or semicarbazide at acidic pH to force the ring opening before purification.
References
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[5] Journal of Peptide Science. Link
- Mutter, M., et al. (2004). "Pseudoproline dipeptides for the synthesis of difficult sequences.
-
White, P. (2014).[6] "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8][9] Chemical Reviews. Link
-
Chem-Impex International. "Product Guide: this compound." Link
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2 | BroadPharm [broadpharm.com]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Mass Spectrometry Profiling of Peptides Containing Pseudoproline Residues
Executive Summary
In the synthesis of "difficult" sequences—specifically those prone to
This guide objectively compares the MS characteristics of Native Peptides versus
The Chemical Context: Why Pro?
To understand the MS data, one must understand the analyte. Pseudoprolines are artificially introduced dipeptides (typically Serine- or Threonine-derived) where the side-chain functional group (hydroxyl) and the
-
Native Structure: Linear backbone, H-bonding donor (Amide NH).
- Pro Structure: Kinked backbone (cis-trans isomerization), tertiary amide (no H-bond donor), fixed ring structure.
The MS Implication: The oxazolidine ring is acid-labile. In standard SPPS (Solid Phase Peptide Synthesis), it reverts to the native Ser/Thr. However, for analytical characterization, we often intentionally retain it (via mild cleavage) or encounter it as an artifact (incomplete deprotection).
Comparative MS Profiling
The following table contrasts the detection and behavior of a standard peptide against its
Table 1: MS Performance Comparison
| Feature | Native Peptide (Standard) | Operational Insight | |
| Mass Shift ( | Reference Mass ( | + | The dimethyl-oxazolidine ring adds a net |
| Ionization Efficiency | Variable; often poor for hydrophobic sequences due to aggregation. | Enhanced ; The "kink" disrupts aggregation, improving solvation and electrospray ionization (ESI) response. | Use |
| Charge State Distribution | Standard envelope (typically | Shift toward higher charge states. | The tertiary amine of the oxazolidine ring has high proton affinity, altering charge capture. |
| Fragmentation (CID) | Distributed | Dominant N-terminal cleavage. | The "Proline Effect": The tertiary amide bond is highly susceptible to cleavage, yielding intense |
| Acid Stability | Stable in 95% TFA.[2] | Labile. Half-life <5 min in 95% TFA; Stable in 1% TFA. | Requires specific "Soft Cleavage" protocols for detection (see Section 3). |
Experimental Protocol: The Dual-Cleavage Validation System
As a Senior Scientist, I recommend never relying on a single cleavage condition when validating complex syntheses involving
Reagents
-
Cocktail A (Hard Cleavage): 95% TFA, 2.5% TIS, 2.5%
. -
Cocktail B (Soft Cleavage): 1% TFA, 5% TIS, 94% DCM (Dichloromethane).
Step-by-Step Methodology
-
Resin Aliquoting: Split the final resin-bound peptide into two micro-centrifuge tubes (approx. 5 mg resin each).
-
Reaction:
-
Tube A (Target: Native): Add 500
L Cocktail A . Shake for 2 hours at room temperature. -
Tube B (Target:
Pro): Add 500 L Cocktail B . Shake for 30 minutes at room temperature. Note: Do not exceed 30 mins to prevent partial ring opening.
-
-
Precipitation:
-
Evaporate Tube B (DCM) under Nitrogen flow immediately.
-
Precipitate Tube A with cold diethyl ether as per standard protocol.
-
-
MS Analysis: Re-dissolve both samples in 50:50 ACN:
(0.1% Formic Acid) and inject via Direct Infusion or LC-MS.
Data Interpretation[1][2][3][4][5][6][7][8]
-
Scenario 1 (Ideal): Tube A shows Mass
. Tube B shows Mass . -
Scenario 2 (Deprotection Failure): Tube A shows Mass
(or mixed peaks). -
Scenario 3 (Synthesis Failure): Tube B shows deletion sequences (e.g., Mass
for missing Ile).
Fragmentation Mechanics: The "Proline Effect"
The most distinct advantage of analyzing the
Mechanism of Action[9]
-
Protonation: The tertiary amide nitrogen of the oxazolidine ring acts as a "proton sponge" due to its high basicity.
-
Bond Weakening: Protonation weakens the amide bond immediately N-terminal to the
Pro residue ( ). -
Cleavage: This bond cleaves preferentially, generating a highly abundant y-ion series starting from the
Pro residue.
Application: If you are sequencing a peptide with a "silent" region (poor fragmentation), inserting a
Visualizations
Diagram 1: The Dual-Cleavage Validation Workflow
This flowchart illustrates the decision matrix for the experimental protocol described above.
Caption: Workflow distinguishing synthesis errors from deprotection artifacts using differential acidolysis.
Diagram 2: Pseudoproline Fragmentation Mechanism
This diagram details the specific mass shift and bond cleavage site in CID.
Caption: CID fragmentation pathway showing the 'Proline Effect' and characteristic +40 Da mass shift.
References
-
Wöhr, T., & Mutter, M. (1995). Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield.[1] Journal of the American Chemical Society.
-
Sampson, W. R., et al. (2010). The synthesis of pseudoproline dipeptides. Tetrahedron Letters.
-
White, P. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
-
Matrix Science. Peptide Fragmentation Nomenclature and Mechanics. Mascot Help Guide.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis: Pseudoproline Dipeptides. Technical Bulletin.
Sources
Safety Operating Guide
Technical Guide: Safe Disposal and Handling of Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Operational Context & Compound Integrity
Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide derivative used to disrupt aggregation during Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the pseudoproline moiety (Ψ) —a thiazolidine ring derived from cysteine and acetone—introduces a "kink" in the peptide backbone, preventing
While often classified as low-hazard by GHS standards, the specific chemical reactivity of the oxazolidine/thiazolidine ring (acid lability) and the environmental impact of Fmoc-derivatives necessitate a rigorous disposal protocol. This guide moves beyond the basic SDS to provide a logistical framework for waste management.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | Fmoc-L-alanyl-L-cysteine pseudoproline (2,2-dimethyl-4-thiazolidinecarboxylic acid derivative) |
| CAS Number | 158531-43-2 |
| Molecular Weight | 454.55 g/mol |
| Physical State | White to off-white powder |
| Storage | -10°C to -20°C (Desiccated) |
| Stability | Acid-labile (Ring opens in TFA); Base-labile (Fmoc removal) |
| Hazard Class | Generally Non-Hazardous (GHS); Treat as Irritant (H315, H319) |
Hazard Identification & Compatibility
Before disposal, one must understand the chemical behavior of the waste.
-
Acid Sensitivity: The
pro ring is designed to cleave under acidic conditions (e.g., 95% TFA), releasing acetone and regenerating the native Cys residue. Do not mix solid waste with strong acids , as this may generate heat or volatile byproducts in the waste container. -
Base Sensitivity: The Fmoc group is cleaved by secondary amines (Piperidine), generating dibenzofulvene, which can polymerize.
-
Environmental Fate: Fmoc-amino acids are generally not biodegradable in short timeframes and should never be released into municipal wastewater.
Disposal Protocols
Protocol A: Disposal of Expired or Excess Solid Reagent
Objective: Safe removal of pure solid compound without generating dust or cross-contamination.[2]
-
Segregation: Isolate the container. Do not combine with oxidizers or strong acids.
-
Labeling: Apply a hazardous waste label. Even if non-regulated by RCRA, label as "Non-Regulated Chemical Waste - Solid" with the constituent "Fmoc-Ala-Cys-Pseudoproline."
-
Primary Containment: Keep in the original glass/plastic vial if possible. Ensure the cap is taped securely.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type) to contain any potential breakage.
-
Transfer: Move to the designated Solid Chemical Waste drum (typically a wide-mouth HDPE drum).
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Context: This compound is often dissolved in DMF (Dimethylformamide) or NMP during synthesis.
-
Characterization: Identify the solvent matrix.
-
Scenario 1 (DMF/NMP/DCM): Dispose of in "Organic Solvents - Halogenated" if DCM is present. If only DMF/NMP, use "Organic Solvents - Non-Halogenated."
-
Scenario 2 (Cleavage Cocktails): If the waste contains TFA (Trifluoroacetic acid), it must go into a dedicated "Acidic Organic Waste" stream. Note: The pseudoproline ring will hydrolyze here.
-
-
Neutralization (Optional but Recommended): If the waste contains significant scavenger thiols (EDT, Dodecanethiol), treat with bleach (sodium hypochlorite) only if permitted by local EHS to quench odors, otherwise seal tightly.
-
Container: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers if acidic species are present.
Protocol C: Contaminated Consumables (Sharps & Debris)
Items: Weighing boats, pipette tips, contaminated gloves.
-
Debris: Place all dry, contaminated items into a dedicated "Solid Chemical Debris" bucket (often lined with a clear heavy-duty bag).
-
Sharps: Contaminated needles or glass pipettes must go into a rigid Sharps Container labeled "Chemical Contamination."
Visualized Workflows
Figure 1: Waste Stream Decision Matrix
This logic tree guides the researcher to the correct disposal stream based on the physical state and solvent matrix.
Caption: Decision matrix for segregating Fmoc-Ala-Cys(Psi) waste streams to ensure regulatory compliance and safety.
Figure 2: Spill Cleanup Protocol
Immediate response workflow for powder spills in the laboratory.
Caption: Step-by-step spill response emphasizing dust suppression to prevent inhalation.
Regulatory & Compliance Framework
While this compound is not typically listed on the EPA's RCRA P-list or U-list, it must be managed as "Characteristic Waste" due to its chemical nature and potential for environmental persistence.
-
US EPA (RCRA): Dispose of via a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred method is Incineration (Waste Code: D001 if ignitable solvent present, or non-regulated chemical waste).
-
Drain Disposal: STRICTLY PROHIBITED. The compound may precipitate in pipes or harm aquatic life.
-
Empty Containers: Vials that are "RCRA Empty" (containing <3% by weight) should still be rinsed with a compatible solvent (e.g., Acetone) into the liquid waste stream before glass recycling or trash disposal, depending on institutional policy.
References
-
National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]
-
Aapptec. (2019). Pseudoproline Dipeptides: Stability and Handling. Retrieved from [Link]
Sources
Personal protective equipment for handling Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Operational Safety & Handling Guide: Fmoc-Ala-Cys(Psi(Me,Me)pro)-OH
Part 1: Executive Safety Summary
Immediate Directive: Treat This compound as a high-value, moisture-sensitive reagent with potential irritant properties. While GHS classification often lists Fmoc-amino acids as "Not Hazardous" or "Irritant," the specific pseudoproline moiety requires strict environmental controls to maintain chemical integrity.
At-a-Glance Protocol:
-
Primary Hazard: Respiratory/Ocular Irritant (Dust); Chemical Sensitization (Fmoc cleavage products).
-
Critical Stability Risk: Acid-labile (Thiazolidine ring) and Hygroscopic.
-
Immediate Action: Allow bottle to reach room temperature before opening to prevent condensation. Handle inside a fume hood.
Part 2: Technical Hazard Analysis & Risk Assessment
To ensure safety and experimental success, one must understand the causality behind the protocols. This compound is a pseudoproline dipeptide , specifically a derivative where the Cysteine residue is locked into a thiazolidine ring with acetone (Psi(Me,Me)pro).
| Structural Component | Hazard/Risk Source | Mechanism of Action |
| Fmoc Group | Biological | Sensitization: Upon contact with basic moieties (even skin surface amines), Fmoc can cleave, releasing dibenzofulvene, a known skin sensitizer and irritant. |
| Thiazolidine Ring | Chemical Stability | Acid Lability: The "Psi(Me,Me)pro" ring is designed to hydrolyze in acid (TFA). Exposure to acidic fumes or solvents before the cleavage step will degrade the reagent, releasing Acetone and free Cysteine. |
| Powder Form | Physical | Inhalation: Fine particulate matter can deeply penetrate lung tissue. As a "not fully tested" bioactive intermediate, strict respiratory isolation is required. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. If you cannot meet these requirements, do not handle the reagent.
| PPE Category | Specification | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm thick) | Breakthrough Time: Standard latex is permeable to the organic solvents (DMF/NMP) used to dissolve this reagent. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |
| Ocular Protection | Chemical Splash Goggles (ANSI Z87.1) | Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates. |
| Respiratory | N95 / P1 Mask (or Fume Hood) | Particulate Isolation: If weighing outside a hood (not recommended), an N95 is mandatory to prevent inhalation of the bioactive dust. |
| Body Defense | Lab Coat (Buttoned, Long Sleeve) | Skin Barrier: Prevents accumulation of dust on street clothes, reducing the risk of taking chemical contaminants home. |
Part 4: Operational Protocol (Step-by-Step)
This workflow maximizes safety and reagent stability.[1]
Phase 1: Retrieval & Tempering
-
Cold Chain Retrieval: Remove the vial from -20°C storage.
-
Thermal Equilibration: Place the sealed vial in a desiccator or on the benchtop for 30–60 minutes .
-
Why? Opening a cold vial in humid air causes immediate water condensation on the powder. This moisture hydrolyzes the sensitive oxazolidine/thiazolidine ring over time.
-
Phase 2: Weighing & Solubilization
-
Engineering Control: Perform all weighing inside a certified Chemical Fume Hood .
-
Anti-Static Measure: Use an anti-static gun or ionizer if the powder is "fly-away" to prevent dispersal.
-
Solvent Choice: Dissolve immediately in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
-
Critical Warning:NEVER use acidic solvents (like DCM with trace TFA) for stock solutions. The acid will prematurely open the ring structure.
-
-
Transfer: Wash the weighing boat with solvent to ensure quantitative transfer (this reagent is expensive).
Phase 3: Cleanup
-
Decontamination: Wipe the balance area with a tissue dampened with ethanol, then a wet paper towel.
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Part 5: Workflow Visualization
The following diagram illustrates the critical decision points and flow for handling this compound.
Figure 1: Operational workflow for handling this compound, emphasizing moisture control and acid avoidance.
Part 6: Disposal & Emergency Response
Waste Disposal Streams:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste bin (labeled for Fmoc-derivatives).
-
Liquid Waste: Excess solutions (DMF/NMP) go into the Non-Halogenated Organic Solvent waste stream.
Emergency Procedures:
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it may increase absorption.
-
Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention.
-
Spill (Solid): Dampen a tissue with DMF or Acetone to wipe up powder (avoid creating dust clouds). Dispose of tissue as hazardous waste.
References
-
Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis. In Peptide Synthesis and Applications. Humana Press.[2] (Validates the acid-lability and aggregation-disrupting mechanism of pseudoprolines).
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Hazards. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
